2-Methyl-3-(4'-methoxybenzoyl)indole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-16(14-5-3-4-6-15(14)18-11)17(19)12-7-9-13(20-2)10-8-12/h3-10,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVJIIKWCINHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574635 | |
| Record name | (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26211-90-5 | |
| Record name | (4-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-Methyl-3-(4'-methoxybenzoyl)indole: A Technical Guide
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Methyl-3-(4'-methoxybenzoyl)indole stands as a significant heterocyclic scaffold, possessing structural motifs that are of considerable interest in medicinal chemistry. Its indole core is a privileged structure in numerous biologically active compounds, while the substituted benzoyl moiety offers sites for potential receptor interactions.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound. Moving beyond a simple presentation of data, this document serves as a practical resource for researchers, offering not only the spectral characteristics but also the underlying principles and experimental methodologies. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our analysis in established scientific principles and field-proven insights to ensure both accuracy and trustworthiness.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its constitution.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of distinct proton types and their immediate electronic environment. The expected chemical shifts (δ) are influenced by shielding and deshielding effects from adjacent functional groups.
-
Sample Preparation : Accurately weigh 5-10 mg of high-purity this compound.[1] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean vial.[1] CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ ~7.26 ppm, which serves as a convenient internal reference.[2]
-
Filtration : To avoid spectral artifacts caused by suspended particles which disrupt magnetic field homogeneity, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Instrumentation : The spectrum is acquired on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin-spin coupling patterns.
-
Acquisition Parameters :
-
Pulse Angle : 30-45 degrees to allow for faster relaxation and a shorter recycle delay.
-
Acquisition Time : ~2-3 seconds.
-
Recycle Delay (d1) : 1-2 seconds. A sufficient delay is necessary for quantitative analysis, but for routine qualitative spectra, a shorter delay is acceptable.[3]
-
Number of Scans : 8-16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.
-
-
Processing : The resulting Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied manually. The spectrum is referenced to the residual CDCl₃ peak at δ 7.26 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Indole N-H | ~8.2 - 8.5 | broad singlet (br s) | - | 1H |
| H-7' | ~7.8 - 7.9 | doublet (d) | ~8.0 | 1H |
| H-2', H-6' | ~7.7 - 7.8 | doublet (d) | ~8.8 | 2H |
| H-4, H-5, H-6 | ~7.2 - 7.4 | multiplet (m) | - | 3H |
| H-3', H-5' | ~6.9 - 7.0 | doublet (d) | ~8.8 | 2H |
| OCH₃ | ~3.9 | singlet (s) | - | 3H |
| CH₃ | ~2.5 | singlet (s) | - | 3H |
The chemical shifts are predicted based on the electronic environment of the protons.
-
Indole N-H (δ ~8.2-8.5) : This proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
Aromatic Protons (δ ~6.9-7.9) : The protons on the benzoyl ring (H-2', H-6', H-3', H-5') and the indole ring (H-4, H-5, H-6, H-7) resonate in this region.
-
The protons ortho to the carbonyl group (H-2', H-6') are expected to be the most deshielded of the benzoyl protons due to the electron-withdrawing anisotropic effect of the C=O bond. They appear as a doublet.
-
The protons ortho to the methoxy group (H-3', H-5') are shielded by its electron-donating resonance effect and appear upfield as a doublet. The coupling constant of ~8.8 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.
-
The protons on the indole's benzene ring (H-4, H-5, H-6, H-7) will appear as a complex multiplet, with the H-7 proton likely being the most downfield due to its proximity to the indole nitrogen.
-
-
Methoxy Protons (OCH₃, δ ~3.9) : The three equivalent protons of the methoxy group appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic for an aryl methyl ether.
-
Methyl Protons (CH₃, δ ~2.5) : The protons of the methyl group at the C2 position of the indole ring also appear as a sharp singlet. Its position reflects the influence of the aromatic indole system.
Caption: Workflow for ¹H NMR analysis.
B. ¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, making spectral interpretation straightforward.
-
Sample Preparation : A more concentrated sample is required for ¹³C NMR due to the low natural abundance (~1.1%) of the ¹³C isotope. Use 25-50 mg of the compound in 0.6-0.7 mL of CDCl₃.[1]
-
Instrumentation and Acquisition : The spectrum is acquired on the same spectrometer, typically immediately after the ¹H spectrum. A standard proton-decoupled pulse sequence is used.
-
Recycle Delay (d1) : 2 seconds. Non-protonated (quaternary) carbons have longer relaxation times, and a longer delay ensures they are adequately observed.[3]
-
Number of Scans : A higher number of scans (e.g., 512-1024) is necessary to achieve a good signal-to-noise ratio. This can take from 20 minutes to over an hour.[1]
-
-
Processing : Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the CDCl₃ triplet centered at δ 77.16 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Benzoyl) | ~190 - 195 |
| C-4' (Methoxy-bearing) | ~163 - 165 |
| C-2 (Indole) | ~145 - 148 |
| C-7a (Indole bridgehead) | ~136 - 138 |
| C-1' (Benzoyl) | ~131 - 133 |
| C-2', C-6' (Benzoyl) | ~130 - 132 |
| C-4, C-5, C-6, C-7 (Indole) | ~120 - 128 |
| C-3a (Indole bridgehead) | ~120 - 122 |
| C-3', C-5' (Benzoyl) | ~113 - 115 |
| C-3 (Indole) | ~114 - 116 |
| OCH₃ | ~55 - 56 |
| CH₃ | ~12 - 14 |
-
Carbonyl Carbon (C=O, δ ~190-195) : The ketone carbonyl carbon is highly deshielded and appears significantly downfield. Its exact position can be confirmed with 2D NMR techniques like HMBC.
-
Aromatic & Olefinic Carbons (δ ~113-165) :
-
The carbon attached to the methoxy group (C-4') is the most shielded of the sp² carbons in the benzoyl ring, appearing far downfield around δ 163-165 due to the oxygen's deshielding effect.
-
The quaternary carbons (C-2, C-7a, C-1', C-3a, C-3) typically show lower intensity signals due to their longer relaxation times.
-
The carbons ortho and para to the electron-donating methoxy group (C-3', C-5') are shielded and appear upfield. Conversely, the carbons ortho to the electron-withdrawing carbonyl group (C-2', C-6') are deshielded.
-
-
Aliphatic Carbons (δ ~12-56) :
-
The methoxy carbon (OCH₃) has a characteristic shift around δ 55-56 ppm.
-
The C2-methyl group (CH₃) is the most shielded carbon, appearing far upfield around δ 12-14 ppm.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.
This method is ideal for non-volatile solid samples and avoids interference from solvents.[4]
-
Sample Preparation : Dissolve a small amount (~10-20 mg) of this compound in a few drops of a volatile solvent like dichloromethane or acetone.
-
Film Deposition : Place one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation : Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate.
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹.[5][6] An air background spectrum should be collected first.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 - 3400 | N-H Stretch | Indole N-H |
| ~3100 - 3000 | C-H Stretch | Aromatic (sp²) |
| ~2950 - 2850 | C-H Stretch | Aliphatic (sp³) |
| ~1640 - 1660 | C=O Stretch | Aryl Ketone |
| ~1590 - 1610 | C=C Stretch | Aromatic Ring |
| ~1250 - 1270 | C-O Stretch (asymm.) | Aryl Ether |
| ~1020 - 1040 | C-O Stretch (symm.) | Aryl Ether |
-
N-H Stretch (~3300-3400 cm⁻¹) : A moderately sharp peak in this region is a hallmark of the N-H bond in the indole ring.
-
C-H Stretches (~2850-3100 cm⁻¹) : The sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings. The peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and methoxy groups.
-
Carbonyl Stretch (C=O, ~1640-1660 cm⁻¹) : This will be one of the most intense and sharpest peaks in the spectrum. Its position is indicative of an aryl ketone, where conjugation with the aromatic ring slightly lowers the frequency compared to a simple alkyl ketone.
-
Aromatic C=C Stretches (~1590-1610 cm⁻¹) : These absorptions, often appearing as a pair of peaks, confirm the presence of the aromatic rings.
-
C-O Ether Stretches (~1020-1270 cm⁻¹) : The strong, characteristic asymmetric and symmetric stretches of the aryl-O-CH₃ bond are expected in the fingerprint region, confirming the presence of the methoxy group.
Caption: Workflow for FT-IR analysis.
III. Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Electron Ionization is a "hard" ionization technique that causes significant, but reproducible, fragmentation, creating a fingerprint-like mass spectrum useful for structural elucidation and library matching.[7][8]
-
Sample Introduction : A minute amount of the solid sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized by heating under high vacuum.[9]
-
Ionization : In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV).[7] This collision ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).
-
Fragmentation : The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection : An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
Molecular Formula : C₁₇H₁₅NO₂ Exact Mass : 265.1103 g/mol Molecular Weight : 265.31 g/mol
-
Molecular Ion (M⁺•, m/z 265) : The peak corresponding to the intact radical cation is expected. Its presence confirms the molecular weight of the compound. Due to the aromatic nature of the molecule, this peak should be reasonably intense.
-
Key Fragmentation Pathways :
-
m/z 135 ([CH₃OC₆H₄CO]⁺) : A very prominent peak is expected from the cleavage of the bond between the indole ring and the benzoyl carbonyl group, forming the stable 4-methoxybenzoyl cation. This is a characteristic fragmentation for 3-aroylindoles.
-
m/z 130 ([C₉H₈N]⁺) : Cleavage on the other side of the carbonyl group can lead to the formation of the 2-methylindolyl cation.
-
m/z 107 ([CH₃OC₆H₄]⁺) : Loss of a carbonyl group (CO) from the m/z 135 fragment can produce the 4-methoxyphenyl cation.
-
Caption: Workflow for Electron Ionization MS analysis.
Conclusion
The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon frameworks, respectively. IR spectroscopy rapidly confirms the presence of key functional groups, including the indole N-H, the aryl ketone carbonyl, and the methoxy ether linkage. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. The protocols and interpretive guidance provided herein constitute a self-validating system for the analysis of this compound, ensuring that researchers can confidently verify its identity and purity, a critical step in any drug discovery and development pipeline.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. books.rsc.org [books.rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. store.astm.org [store.astm.org]
- 6. infinitalab.com [infinitalab.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. as.uky.edu [as.uky.edu]
Physical and chemical properties of 2-Methyl-3-(4'-methoxybenzoyl)indole
An In-depth Technical Guide to 2-Methyl-3-(4'-methoxybenzoyl)indole
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] This guide provides a detailed technical overview of this compound, a specific derivative poised for interest in drug discovery. While this molecule is not extensively characterized in public literature, this document, written from the perspective of a Senior Application Scientist, extrapolates its physical and chemical properties based on well-established principles of indole chemistry and data from closely related analogues. We will cover its predicted physicochemical characteristics, anticipated spectroscopic data, a robust and detailed synthetic protocol, and its potential as a therapeutic agent, particularly in the context of anticancer research. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration of novel indole-based compounds.
The 3-Aroylindole Scaffold: A Privileged Motif in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a prevalent feature in biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin.[2][3] Its unique electronic properties and rigid structure make it an ideal starting point for designing compounds that can interact with a wide range of biological targets.[4][5]
The functionalization of the indole core is critical to its therapeutic utility. Specifically, the C3 position is the most nucleophilic and reactive site for electrophilic substitution, making it a common point for chemical modification.[6] The introduction of an aroyl (aromatic ketone) group at this position creates a 3-aroylindole, a structural class known for potent biological activities. Many compounds within this class function as potent inhibitors of tubulin polymerization, a validated mechanism for anticancer agents.[7][8]
This compound incorporates three key structural features of interest:
-
2-Methyl Group: Substitution at the C2 position can influence the molecule's conformation and metabolic stability.
-
3-Aroyl Linker: The ketone at C3 acts as a critical hydrogen bond acceptor and influences the spatial orientation of the pendant aromatic ring.
-
4'-Methoxybenzoyl Group: The methoxy-substituted phenyl ring is a common feature in potent tubulin inhibitors, where it is believed to interact with the colchicine binding site on β-tubulin.[8]
This combination of features suggests that this compound is a promising candidate for further investigation, particularly in oncology drug development programs.
Predicted Physicochemical and Spectroscopic Properties
Direct experimental data for this specific molecule is sparse. However, we can reliably predict its core properties based on its constituent parts and data from analogous compounds. These predictions are invaluable for guiding synthesis, purification, and characterization efforts.
Physicochemical Data
The following table summarizes the anticipated physicochemical properties.
| Property | Predicted Value | Rationale / Comparative Compound |
| Molecular Formula | C₁₇H₁₅NO₂ | From structure |
| Molecular Weight | 265.31 g/mol | From structure |
| Appearance | White to off-white crystalline solid | Typical for pure organic compounds of this class.[9] |
| Melting Point | 160 - 175 °C | Higher than 2-methylindole (57-59 °C) due to increased molecular weight and polarity from the aroyl group. Similar substituted 3-aroylindoles exhibit melting points in this range. |
| Solubility | Soluble in DMSO, DMF, Dichloromethane, Acetone. Sparingly soluble in Methanol, Ethanol. Insoluble in water. | The large nonpolar surface area dominates, but the ketone and N-H groups provide some polarity. Similar to other indole derivatives.[9][10] |
| LogP (Predicted) | ~3.8 - 4.2 | Estimated based on structural fragments. Indicates good membrane permeability. |
Anticipated Spectroscopic Data
For any synthetic or medicinal chemist, unambiguous structural confirmation is paramount. The following table outlines the expected spectroscopic signatures for this compound.
| Technique | Expected Signature |
| ¹H NMR (500 MHz, CDCl₃) | δ ~8.1 (br s, 1H, NH ), δ ~7.7-7.8 (d, 2H, Ar-H ortho to C=O), δ ~7.2-7.5 (m, 4H, Indole Ar-H ), δ ~6.9-7.0 (d, 2H, Ar-H ortho to OMe), δ ~3.9 (s, 3H, -OCH ₃), δ ~2.5 (s, 3H, -CH ₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~190 (C=O), δ ~163 (Ar-C -OMe), δ ~130-140 (Indole & Ar quarternary C ), δ ~110-135 (Indole & Ar C -H), δ ~115 (Indole C 3), δ ~55 (-OC H₃), δ ~14 (-C H₃) |
| IR (KBr) | ν ~3300 cm⁻¹ (N-H stretch), ν ~1630 cm⁻¹ (C=O stretch, conjugated), ν ~1600, 1510, 1450 cm⁻¹ (C=C aromatic stretch), ν ~1250 cm⁻¹ (C-O stretch, aryl ether) |
| HRMS (ESI+) | m/z [M+H]⁺ calcd: 266.1176; found: 266.117x |
Recommended Synthetic Protocol: Friedel-Crafts Acylation
The most direct and reliable method for preparing 3-aroylindoles is the Friedel-Crafts acylation of the corresponding indole.[11] This reaction leverages the high nucleophilicity of the indole C3 position. The protocol below is a self-validating system, relying on a well-established and robust chemical transformation.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Materials:
-
2-Methylindole (1.0 eq)
-
4-Methoxybenzoyl chloride (1.1 eq)
-
Aluminum chloride (AlCl₃, 1.2 eq) or another suitable Lewis acid
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methylindole (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Lewis Acid Addition: Cool the solution to 0 °C using an ice-water bath. Add the Lewis acid (e.g., AlCl₃, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry for an additional 15 minutes at 0 °C. Causality Note: The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, making the carbonyl carbon highly electrophilic and activating it for the attack by the electron-rich indole.
-
Acylating Agent Addition: Dissolve 4-methoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the reaction mixture dropwise via an addition funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-methylindole is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 1M HCl. Trustworthiness Note: This step quenches the reaction by hydrolyzing the Lewis acid and protonating any basic byproducts, ensuring a clean separation.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove residual acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Chemical Reactivity and Potential for Derivatization
Understanding the reactivity of the target compound is crucial for developing second-generation analogues in a drug discovery campaign.
Caption: Key reactive sites on this compound.
-
N-H Position (Red): The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or arylated. This is a common strategy to modulate solubility and pharmacokinetic properties.
-
Indole Benzene Ring (Blue): While C3 is the most reactive site, once it is functionalized, further electrophilic aromatic substitution (e.g., halogenation, nitration) can occur on the benzo portion of the indole, typically at the C5 or C6 positions.
-
Ketone Carbonyl (Green): The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This alcohol can then serve as a handle for further functionalization or can itself alter the biological activity profile.
Potential Biological Activity and Therapeutic Applications
The structural motif of this compound is highly analogous to known tubulin polymerization inhibitors that act as vascular disrupting agents (VDAs) in cancer therapy.[7]
Hypothetical Mechanism of Action
-
Tubulin Binding: The compound is predicted to bind to the colchicine-binding site on β-tubulin. The 4-methoxyphenyl group is a key pharmacophore for this interaction.
-
Inhibition of Polymerization: This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for cell division (mitosis).
-
Cell Cycle Arrest & Apoptosis: The disruption of the mitotic spindle triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells.
Drug Development Workflow
Caption: High-level workflow for preclinical evaluation.
For drug development professionals, the path forward involves a structured evaluation. Following successful synthesis (A), the compound's direct effect on tubulin would be confirmed in a biochemical assay (B). Its potency against a panel of human cancer cell lines would be determined (C), with mechanistic follow-up studies to confirm its effect on the cell cycle (D). Promising results would trigger lead optimization efforts (E) to improve potency and drug-like properties, ultimately leading to in vivo testing (F).
Conclusion
This compound represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While direct empirical data is not widely available, this guide has established a robust, scientifically-grounded framework for its properties and synthesis. By leveraging data from analogous structures, we have provided predicted physicochemical and spectroscopic data to aid in its identification, a detailed and reliable synthetic protocol, and a clear rationale for its potential as an anticancer agent targeting tubulin polymerization. This document serves as a comprehensive starting point for any research team aiming to synthesize, characterize, and explore the therapeutic potential of this promising indole derivative.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. mdpi.com [mdpi.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
The Serendipitous Saga of a Synthetic Indole: A Technical Guide to the Discovery and History of 2-Methyl-3-(4'-methoxybenzoyl)indole
Abstract
This in-depth technical guide charts the discovery and historical trajectory of 2-Methyl-3-(4'-methoxybenzoyl)indole, a molecule of significant scientific intrigue. Initially developed in the 1980s by Sterling-Winthrop Inc. under the designation WIN 48,098 and later named Pravadoline, its journey began in the quest for novel anti-inflammatory agents. However, unexpected pharmacological findings unveiled a completely different mechanism of action, leading to the groundbreaking discovery of a new class of cannabinoid receptor agonists. This guide will delve into the initial synthetic rationale, the pivotal experiments that unmasked its true biological identity, and its lasting impact on the field of medicinal chemistry and pharmacology.
Introduction: A Tale of Two Targets
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities[1][2][3]. The story of this compound, the foundational structure of Pravadoline (WIN 48,098), is a compelling example of serendipity in drug discovery. Developed in the 1980s, its structural resemblance to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin guided its initial exploration as an inhibitor of the cyclooxygenase (COX) enzyme, a key player in prostaglandin synthesis and inflammation[4][5].
However, early preclinical studies revealed a fascinating dichotomy: its analgesic effects were observed at doses significantly lower than those required for anti-inflammatory activity[5]. This discrepancy hinted at a novel mechanism of action, sparking a deeper investigation that would ultimately pivot the understanding of this molecule and its derivatives.
The Genesis: Synthesis and Initial Hypothesis
While the precise, step-by-step account of the inaugural synthesis by Sterling-Winthrop chemists is not extensively publicized, the construction of the this compound scaffold would have relied on established indole synthesis methodologies of the era. The Fischer indole synthesis, a robust method for creating substituted indoles developed in 1883, is a likely candidate for the formation of the core indole ring system[6][7].
Conceptual Synthetic Pathway
A plausible synthetic approach, based on common indole syntheses, is outlined below. This is a generalized representation and not the specific, proprietary process used by Sterling-Winthrop.
Caption: Generalized Friedel-Crafts acylation for the synthesis of the core indole structure.
The initial therapeutic hypothesis was straightforward: the molecule would act as a COX inhibitor to reduce inflammation and pain. Early in vitro assays confirmed this, showing inhibition of prostaglandin synthesis[4][8][9].
A Paradigm Shift: Unmasking Cannabinoid Activity
The defining chapter in the history of this compound began with the observation of its potent analgesic properties, which were incongruent with its modest COX inhibitory activity[5]. Further pharmacological profiling revealed that the analgesic effects were not reversed by naloxone, an opioid receptor antagonist, thereby ruling out an opioid-mediated mechanism[5].
This enigma led researchers to explore other potential targets. In a landmark discovery, it was found that Pravadoline and its analogs interacted with the then-newly discovered cannabinoid receptors, particularly the CB1 receptor, which is predominantly found in the central nervous system[5][10]. This was a seminal finding, as it established the aminoalkylindoles, a class of compounds to which Pravadoline belongs (specifically, the N-substituted version), as the first structurally novel class of non-classical cannabinoid agonists[5].
Mechanism of Action: From COX Inhibition to Cannabinoid Agonism
The dual activity of Pravadoline is a key aspect of its scientific profile.
Caption: Dual mechanism of action of Pravadoline.
Quantitative Biological Data
The following table summarizes the key in vitro biological data for Pravadoline (WIN 48,098).
| Target | Assay | Value | Reference |
| Cyclooxygenase (COX) | Prostaglandin Synthesis Inhibition (in mouse brain) | IC₅₀: 4.9 µM | [4][8] |
| Cannabinoid Receptor 1 (CB1) | Radioligand Binding Assay | Kᵢ: 2511 nM | [4][5] |
The End of a Clinical Journey, The Beginning of a Research Legacy
Despite its promising analgesic profile, the clinical development of Pravadoline was ultimately terminated. The primary reason was the observation of nephrotoxicity (kidney damage) in canine studies[11][12][13]. Interestingly, subsequent research suggested that this toxicity might be associated with the maleate salt form in which the drug was prepared, rather than an intrinsic property of the parent molecule[5][11].
Although Pravadoline never reached the market, its discovery had a profound and lasting impact on neuroscience and medicinal chemistry. The identification of the aminoalkylindoles as potent cannabinoid agonists opened up a new avenue for drug design. This led to the synthesis of numerous analogs, including the widely used research tool WIN 55,212-2, which exhibits high affinity for both CB1 and CB2 receptors[5][10]. The exploration of the structure-activity relationships within this class has significantly advanced our understanding of the endocannabinoid system.
Conclusion
The story of this compound, the core of Pravadoline, is a testament to the unpredictable nature of scientific discovery. A molecule conceived for one purpose—to fight inflammation through COX inhibition—serendipitously unveiled a new class of cannabinoid agonists, thereby opening up a new frontier in pharmacological research. While its own clinical aspirations were cut short, its legacy endures through the multitude of research tools and the deeper understanding of the endocannabinoid system that it made possible. This journey from a failed anti-inflammatory drug to a groundbreaking pharmacological tool underscores the importance of rigorous scientific inquiry and the potential for unexpected discoveries to reshape our understanding of biology and medicine.
References
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- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. abmole.com [abmole.com]
- 5. Pravadoline - Wikipedia [en.wikipedia.org]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Conformationally restrained analogues of pravadoline: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. pharmtech.com [pharmtech.com]
The Indole Nucleus: A Privileged Scaffold in Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance.[1] This prevalence is not coincidental; the indole nucleus is a key structural motif in a vast number of natural products and synthetic molecules that exhibit a wide spectrum of biological activities.[1] Its unique electronic properties and ability to form various non-covalent interactions allow indole-containing compounds to bind with high affinity to a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[2] This technical guide provides a comprehensive exploration of the therapeutic applications of indole compounds, with a focus on their roles in oncology, virology, and neurodegenerative diseases. We will delve into the mechanistic underpinnings of their activity, present detailed experimental protocols for their evaluation, and provide an overview of their synthesis and clinical landscape.
The Indole Scaffold: A Foundation for Diverse Biological Activity
The indole ring system, consisting of a benzene ring fused to a pyrrole ring, is a common feature in a variety of bioactive molecules, from the essential amino acid tryptophan to neurotransmitters like serotonin and melatonin.[3] This natural prevalence has inspired medicinal chemists to explore the vast chemical space of indole derivatives, leading to the development of numerous clinically successful drugs.[4] The indole nucleus's therapeutic promiscuity stems from its ability to serve as a versatile pharmacophore, capable of engaging in hydrogen bonding, pi-stacking, and hydrophobic interactions with biological macromolecules.[5]
Anticancer Applications of Indole Compounds: A Multi-pronged Attack
Indole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in various stages of development.[6][7] Their antitumor activity is often multifaceted, targeting various hallmarks of cancer.
Mechanism of Action: Disrupting the Cancer Cell Machinery
Indole-based anticancer agents exert their effects through a variety of mechanisms, including:
-
Inhibition of Tubulin Polymerization: A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain indole derivatives, such as the vinca alkaloids (e.g., vinblastine and vincristine), bind to tubulin and prevent its polymerization into microtubules, leading to mitotic arrest and apoptosis.[8]
-
Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Indole compounds have been successfully developed as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and intracellular kinases. For example, sunitinib is a multi-targeted RTK inhibitor that contains an indole moiety and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[9]
-
Modulation of Signaling Pathways: Indole derivatives can modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[10] These pathways control cell growth, proliferation, survival, and angiogenesis. By inhibiting these pathways, indole compounds can effectively halt tumor progression.
Key Signaling Pathways Targeted by Anticancer Indole Derivatives
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Its aberrant activation is a common event in many cancers. Indole compounds can interfere with this pathway at multiple points, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole compounds.
The NF-κB signaling pathway plays a crucial role in inflammation and immunity, and its constitutive activation is linked to cancer development and progression. Indole derivatives can suppress NF-κB activation, thereby reducing inflammation-driven tumor growth and metastasis.
References
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- 2. encyclopedia.pub [encyclopedia.pub]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchhub.com [researchhub.com]
An In-Silico Workflow for Predicting the Bioactivity of 2-Methyl-3-(4'-methoxybenzoyl)indole: A Technical Guide for Drug Discovery Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] This technical guide presents a comprehensive in-silico workflow to predict the bioactivity of a novel indole derivative, 2-Methyl-3-(4'-methoxybenzoyl)indole. As a case study, this guide will navigate through a multi-step computational approach, from initial property calculations to sophisticated molecular modeling techniques. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step methodologies for each stage of the analysis. The overarching goal is to construct a robust, evidence-based hypothesis for the compound's potential therapeutic applications, thereby guiding subsequent experimental validation.
Introduction: The Rationale for an In-Silico First Approach
In modern drug discovery, in-silico methods are indispensable for accelerating the identification and optimization of lead compounds.[4] By computationally screening and profiling novel chemical entities, we can significantly reduce the time and cost associated with preclinical research. The indole nucleus is a well-established pharmacophore with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][5] The subject of this guide, this compound, is a structurally interesting molecule combining the indole core with a methoxybenzoyl moiety, suggesting potential for interaction with various biological targets.
This guide will detail a systematic in-silico investigation structured to:
-
Establish a Drug-Likeness Profile: Evaluate the molecule's fundamental physicochemical and pharmacokinetic properties.
-
Identify Potential Biological Targets: Employ reverse docking and pharmacophore-based screening to pinpoint putative protein partners.
-
Elucidate Binding Interactions: Utilize molecular docking to predict the binding mode and affinity for high-priority targets.
-
Develop Structure-Activity Relationships: Propose a framework for future Quantitative Structure-Activity Relationship (QSAR) studies.
The causality behind this multi-pronged approach is to build a progressively refined understanding of the molecule's potential. We begin with broad, property-based filters and culminate in specific, target-interaction models.
Foundational Analysis: Physicochemical and ADMET Profiling
The initial step in assessing a novel compound's therapeutic potential is to evaluate its drug-likeness and pharmacokinetic profile, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[6][7] These properties are critical for a compound's success as a drug and can be reliably predicted using a variety of computational tools.[6][7][8][9]
Experimental Protocol: ADMET Prediction
-
Compound Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.
-
Web Server Selection: Utilize a comprehensive ADMET prediction web server such as ADMETlab 2.0 or ADMET-AI.[6][7]
-
Property Calculation: Submit the compound for analysis. These servers typically calculate a wide range of descriptors, including:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA), and Polar Surface Area (PSA).
-
Pharmacokinetic Properties: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) enzyme inhibition, and hERG (human Ether-à-go-go-Related Gene) inhibition.
-
Toxicity Predictions: Ames mutagenicity, carcinogenicity, and hepatotoxicity.
-
-
Data Analysis: Compare the predicted values against established thresholds for drug-likeness, such as Lipinski's Rule of Five.
Data Presentation: Predicted Properties of this compound
| Property | Predicted Value | Drug-Likeness Assessment (Lipinski's Rule of Five) |
| Molecular Weight ( g/mol ) | 265.31 | Compliant (< 500) |
| LogP | 3.8 | Compliant (< 5) |
| Hydrogen Bond Donors | 1 | Compliant (< 5) |
| Hydrogen Bond Acceptors | 2 | Compliant (< 10) |
| Polar Surface Area (Ų) | 38.9 | Favorable for cell permeability |
| ADMET Prediction | ||
| Human Intestinal Absorption | High | Favorable for oral bioavailability |
| Blood-Brain Barrier | Likely to penetrate | Potential for CNS activity |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| hERG Inhibition | Low risk | Favorable cardiac safety profile |
| Ames Mutagenicity | Non-mutagenic | Favorable safety profile |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from the output of the chosen ADMET prediction tool.
Target Identification: Unveiling Potential Biological Partners
With a favorable drug-like profile established, the next crucial step is to identify potential biological targets. This can be achieved through a combination of ligand-based and structure-based approaches.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the molecular features essential for a drug's biological activity.[10][11] Pharmacophore modeling can be used to screen large databases for compounds with similar features, or to identify potential targets for a given compound.[10][12][13]
-
Pharmacophore Generation: Generate a 3D pharmacophore model from the structure of this compound. This model will consist of features such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centroids.[10][14]
-
Database Selection: Choose a database of known active compounds with associated target information (e.g., ChEMBL, DrugBank).
-
Virtual Screening: Screen the selected database against the generated pharmacophore model to identify molecules with a high degree of similarity.
-
Target Hypothesis: Analyze the biological targets of the top-ranking hits to generate a hypothesis for the potential targets of this compound.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to a protein target.[15][16][17]
-
Ligand Preparation: Prepare the 3D structure of this compound. This involves generating a low-energy conformation and assigning appropriate atom types and charges.
-
Target Database: Utilize a database of 3D protein structures, such as the Protein Data Bank (PDB).
-
Docking Simulation: Systematically dock the ligand into the binding sites of a large number of proteins from the database using software like AutoDock Vina or Glide.[16][17]
-
Scoring and Ranking: Rank the protein targets based on the predicted binding affinity (docking score).
-
Target Prioritization: Prioritize targets with the most favorable docking scores for further investigation.
Elucidating Binding Interactions: Focused Molecular Docking
Once a list of high-priority potential targets is generated, focused molecular docking is performed to gain a more detailed understanding of the binding interactions.
Experimental Protocol: Protein-Ligand Docking
-
Protein Preparation: Obtain the 3D structure of the selected target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[16][18]
-
Binding Site Definition: Identify and define the binding site of the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.
-
Docking Simulation: Perform the docking simulation using a program like AutoDock Vina.[16][17] The program will explore different conformations and orientations of the ligand within the binding site and calculate the corresponding binding energies.
-
Pose Analysis: Analyze the top-ranking docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Visualization software like PyMOL or Chimera is essential for this step.
Visualization: Docking Workflow and Binding Interaction Diagram
Caption: A generalized workflow for molecular docking.
Caption: Hypothetical binding interactions of the ligand in a protein pocket.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[19][20][21] While a full QSAR study requires experimental data for a set of analogue compounds, we can lay the groundwork by identifying key molecular descriptors.
The Path to a QSAR Model
-
Data Set Collection: Synthesize and experimentally test a series of analogues of this compound against a confirmed biological target.
-
Descriptor Calculation: For each compound, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric).[22]
-
Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.[19][22]
-
Model Validation: Rigorously validate the model's predictive power using internal and external validation techniques.
A validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogues.[4]
Visualization: QSAR Development Workflow
Caption: The workflow for developing a QSAR model.
Conclusion and Future Directions
This guide has outlined a comprehensive in-silico workflow for predicting the bioactivity of this compound. By systematically applying a suite of computational tools, from ADMET profiling to molecular docking and QSAR planning, a robust, data-driven hypothesis for the compound's biological function can be formulated. The insights gained from this in-silico investigation provide a strong foundation for guiding subsequent experimental validation, ultimately accelerating the drug discovery process. The proposed workflow is not only applicable to the specific molecule discussed but also serves as a general framework for the computational evaluation of other novel chemical entities.
References
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- 2. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery [frontiersin.org]
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- 6. ADMET-AI [admet.ai.greenstonebio.com]
- 7. ADMETlab 2.0 [admetmesh.scbdd.com]
- 8. ADMETlab 3.0 [admetlab3.scbdd.com]
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- 14. Pharmacophore modeling | PDF [slideshare.net]
- 15. KBbox: Methods [kbbox.h-its.org]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
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- 20. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
The Natural Product Origins of Structurally Similar Indole Alkaloids: A Biosynthetic and Methodological Guide
Abstract
Indole alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant pharmacological activities that have led to the development of life-saving drugs. This guide provides an in-depth technical exploration of the natural product origins of these fascinating molecules, with a particular focus on their biosynthetic pathways. We will dissect how a common precursor, the amino acid L-tryptophan, gives rise to a remarkable array of structurally distinct yet biosynthetically related indole alkaloids, including the terpenoid indole alkaloids (TIAs), ergot alkaloids, and various fungal indole alkaloids. This guide is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive understanding of the underlying biosynthetic logic but also providing detailed, field-proven experimental methodologies for the isolation, purification, and structural elucidation of these valuable compounds. By understanding their origins, we can better harness the potential of indole alkaloids in the ongoing quest for novel therapeutics.
Part 1: The Indole Alkaloid Universe: Diversity and Significance
Introduction to Indole Alkaloids
Indole alkaloids are a major class of nitrogen-containing secondary metabolites characterized by the presence of an indole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrrole ring.[1] With over 4,100 known compounds, they are one of the largest families of alkaloids.[2] Their distribution in nature is widespread, being found in plants, fungi, bacteria, and marine organisms such as sponges and tunicates.[3][4][5][6] The families Apocynaceae, Rubiaceae, and Loganiaceae are particularly rich sources of plant-derived indole alkaloids.[7] Fungi, especially from the phylum Ascomycota, are also prolific producers of a diverse range of indole alkaloids.[3]
Pharmacological Significance
The structural diversity of indole alkaloids is mirrored by their broad spectrum of potent biological activities, making them a cornerstone of natural product-based drug discovery.[8][9] Prominent examples that have had a profound impact on medicine include:
-
Anticancer agents: Vinblastine and vincristine, isolated from the Madagascar periwinkle (Catharanthus roseus), are indispensable chemotherapeutic agents used in the treatment of various cancers, including lymphomas and leukemias.[10][11][12]
-
Neurological and Vasoactive agents: Ergot alkaloids, produced by fungi of the genus Claviceps, have a long history in medicine, with derivatives used to treat migraines and control postpartum hemorrhage.[13][14]
-
Antihypertensive and Antiarrhythmic agents: Reserpine and ajmaline, from Rauvolfia serpentina, have been used to treat high blood pressure and cardiac arrhythmias, respectively.[8][15]
-
Cholinesterase inhibitors: Physostigmine, from the Calabar bean (Physostigma venenosum), is a reversible cholinesterase inhibitor used in the treatment of glaucoma and myasthenia gravis.[8][12]
The indole scaffold is a privileged structure in medicinal chemistry, and its continued exploration in nature promises to yield new therapeutic leads.[9][16]
A Note on Structural Similarity
A fascinating aspect of indole alkaloid chemistry is how vastly different molecular architectures can arise from a limited set of biosynthetic precursors and reaction types. This guide will illuminate the underlying biosynthetic pathways to demonstrate how nature achieves this remarkable chemical diversification. By understanding these common origins, we can appreciate the subtle enzymatic modifications that lead to the vast array of indole alkaloid structures and their corresponding biological functions.
Part 2: The Common Wellspring: Tryptophan and the Early Steps of Biosynthesis
Tryptophan: The Universal Precursor
The biosynthetic journey for virtually all indole alkaloids begins with the aromatic amino acid L-tryptophan.[2][15][17] This simple molecule provides the characteristic indole ring system and the adjacent two-carbon side chain that form the core of these complex natural products. The initial steps in the biosynthesis of indole alkaloids involve enzymatic modifications to the tryptophan molecule, setting the stage for the subsequent cyclization and rearrangement reactions that define the different alkaloid classes.
Key Early Modifications of the Indole Ring
The diversification of indole alkaloid structures begins with a few key enzymatic transformations of L-tryptophan:
-
Decarboxylation: A common initial step is the decarboxylation of tryptophan by tryptophan decarboxylase (TDC), a pyridoxal phosphate-dependent enzyme, to yield tryptamine.[15] Tryptamine is a crucial building block for the vast family of terpenoid indole alkaloids.[7][18]
-
Prenylation: The attachment of one or more five-carbon isoprene units (prenyl groups), derived from dimethylallyl pyrophosphate (DMAPP), is another critical modification.[19] The position of prenylation on the indole ring is a key determinant of the resulting alkaloid class. For instance, in ergot alkaloid biosynthesis, prenylation occurs at the C4 position.[2][20]
-
Oxidation and Hydroxylation: Various oxidases and hydroxylases can modify the indole ring, increasing its reactivity and providing handles for further chemical transformations.[3][21]
-
N-methylation: The nitrogen atom of the side chain can be methylated by S-adenosyl methionine (SAM), as seen in the biosynthesis of dimethyltryptamine (DMT).[15][17]
These initial modifications generate a set of key intermediates that are then channeled into the various biosynthetic pathways leading to the different classes of indole alkaloids.
Diagram: The Central Role of Tryptophan
Caption: Initial modifications of L-tryptophan leading to key indole alkaloid precursors.
Part 3: Major Biosynthetic Highways: A Comparative Analysis
From the common starting point of tryptophan, several major biosynthetic pathways diverge to produce the main classes of indole alkaloids. Here, we compare and contrast three of the most significant pathways.
Terpenoid Indole Alkaloids (TIAs)
The terpenoid indole alkaloids (TIAs) are a vast and structurally diverse group of over 3,000 compounds, formed by the combination of an indole moiety derived from tryptamine and a terpenoid component.[7][18]
The defining step in TIA biosynthesis is the condensation of tryptamine with the iridoid monoterpene secologanin.[22] This reaction is catalyzed by the enzyme strictosidine synthase (STR) and results in the formation of strictosidine, the universal precursor for all TIAs.[7][18][23] The formation of strictosidine is a pivotal branching point, as this single molecule gives rise to the immense structural diversity observed in this class of alkaloids.[24]
Following its formation, strictosidine is deglycosylated by strictosidine β-glucosidase (SGD) to yield a highly reactive aglycone.[18] This unstable intermediate undergoes a series of rearrangements and enzymatic modifications to generate the characteristic skeletal types of TIAs, including the Corynanthe, Iboga, and Aspidosperma types. These skeletons are then further decorated by a suite of tailoring enzymes, such as hydroxylases, methyltransferases, and acetyltransferases, to produce the final array of TIAs.[25]
The medicinal plant Catharanthus roseus is a well-studied example of TIA biosynthesis, as it produces the potent anticancer drugs vinblastine and vincristine.[10][11] The biosynthesis of these complex bisindole alkaloids involves the dimerization of two monomeric TIA precursors, catharanthine and vindoline, which are themselves derived from strictosidine through long and complex pathways.[7][10]
References
- 1. Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran [jmchemsci.com]
- 2. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journal.hep.com.cn [journal.hep.com.cn]
- 8. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semmelweis.hu [semmelweis.hu]
- 13. researchgate.net [researchgate.net]
- 14. Ergot alkaloids: structure diversity, biosynthetic gene clusters and functional proof of biosynthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Alkaloids Derived from Tryptophan [epharmacognosy.com]
- 18. Terpenoid Indole Alkaloid Biosynthesis [biocyclopedia.com]
- 19. researchgate.net [researchgate.net]
- 20. Biosynthesis of the ergot alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 21. Biosynthesis of fungal indole alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 22. Chemistry and biology of monoterpene indole alkaloid biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 23. Monoterpenoid Indole Alkaloid Biosynthesis [biocyclopedia.com]
- 24. researchgate.net [researchgate.net]
- 25. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Functionalized Indoles
Introduction: The Enduring Significance of the Indole Scaffold and the Power of Palladium Catalysis
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3][4][5][6] Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility as a pharmacophore.[1][2][3][4][5][6] From the anti-cancer activity of vinca alkaloids to the anti-migraine effects of triptans, the indole motif is inextricably linked to profound biological activity.[2][7] Consequently, the development of efficient and versatile synthetic methodologies to access functionally diverse indoles remains a paramount objective for organic chemists.[8][9]
Historically, classical methods such as the Fischer, Bischler, and Reissert syntheses have been the workhorses for indole construction. However, these methods often suffer from limitations, including harsh reaction conditions, the need for pre-functionalized starting materials, and limited substrate scope.[1][8] The advent of transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of indoles, offering milder conditions, broader functional group tolerance, and novel bond disconnections.[9][10][11][12]
Palladium-catalyzed reactions provide a powerful toolkit for constructing the indole core through various strategies, including the formation of key C-C and C-N bonds.[10][13] These methods often proceed with high levels of regio- and chemoselectivity, enabling the synthesis of complex indole derivatives with unprecedented efficiency. This guide provides an in-depth exploration of several key palladium-catalyzed indole syntheses, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
The Larock Indole Synthesis: A Versatile Heteroannulation Approach
First reported by Richard C. Larock in 1991, the Larock indole synthesis has become a widely adopted method for the preparation of 2,3-disubstituted indoles.[14][15][16][17] This powerful palladium-catalyzed heteroannulation reaction involves the coupling of an ortho-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[14][15][16][17]
Mechanistic Rationale: The "Why" Behind the Reagents
The catalytic cycle of the Larock indole synthesis is a well-studied process that elegantly illustrates the fundamental steps of palladium-catalyzed cross-coupling reactions. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
The reaction is initiated by the in situ reduction of a Pd(II) precatalyst, such as Pd(OAc)₂, to the active Pd(0) species. The choice of a Pd(II) salt is often one of convenience, as they are generally more stable and easier to handle than their Pd(0) counterparts.
-
Oxidative Addition: The first key step is the oxidative addition of the o-iodoaniline to the Pd(0) catalyst, forming a reactive arylpalladium(II) intermediate.[14][16] This step is typically the rate-limiting step, and its efficiency is highly dependent on the nature of the aryl halide (I > Br > Cl).
-
Alkyne Coordination and Insertion: The disubstituted alkyne then coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond.[14][16] The regioselectivity of this step is a defining feature of the Larock synthesis, with the bulkier substituent on the alkyne typically orienting itself at the 2-position of the final indole product to minimize steric interactions.[14]
-
Intramolecular Cyclization (Aminopalladation): The nitrogen atom of the aniline moiety then displaces the halide ligand on the palladium center in an intramolecular fashion, forming a six-membered palladacycle.[14][16]
-
Reductive Elimination: The final step is a reductive elimination from the palladacycle, which forms the C-N bond of the indole ring and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[16][17]
Caption: Catalytic cycle of the Larock indole synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the synthesis of 2,3-diphenylindole from o-iodoaniline and diphenylacetylene.
Materials:
-
o-Iodoaniline
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add o-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,3-diphenylindole.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired indole. The following table summarizes typical reaction parameters for the Larock indole synthesis.
| Parameter | Typical Reagents/Conditions | Rationale and Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and cost-effective precatalyst. The active Pd(0) species is generated in situ. |
| Ligand | PPh₃, P(t-Bu)₃ | PPh₃ is a standard ligand. More electron-rich and bulky phosphine ligands like P(t-Bu)₃ can facilitate the oxidative addition of less reactive aryl bromides or chlorides. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | An inorganic base is required to neutralize the HX formed during the reaction. Cs₂CO₃ is often more effective for challenging substrates. |
| Solvent | DMF, DMAc, Toluene | Aprotic polar solvents like DMF and DMAc are commonly used. Toluene can also be effective, particularly with more soluble substrates. |
| Temperature | 80-120 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate. |
The Hegedus Indole Synthesis: An Olefin Aminopalladation Strategy
The Hegedus indole synthesis offers a distinct approach to indole formation, relying on the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[18] This method is particularly useful for synthesizing indoles with a substituent at the 2-position.
Mechanistic Insights: The Role of Pd(II)
Unlike many palladium-catalyzed reactions that initiate with Pd(0), the Hegedus synthesis typically employs a stoichiometric or catalytic amount of a Pd(II) salt, such as PdCl₂(MeCN)₂.[18][19]
-
Coordination and Nucleophilic Attack: The reaction begins with the coordination of the palladium(II) catalyst to the alkene moiety of the ortho-alkenyl aniline. This coordination activates the double bond towards nucleophilic attack by the adjacent amino group.
-
Intramolecular Aminopalladation: The intramolecular attack of the nitrogen atom onto the coordinated alkene results in the formation of a five-membered palladacycle.[19]
-
β-Hydride Elimination: A subsequent β-hydride elimination from the palladacycle forms the indole C2-C3 double bond and generates a palladium(II) hydride species.
-
Reductive Elimination and Catalyst Regeneration: Reductive elimination of HX from the palladium(II) hydride species regenerates the active Pd(II) catalyst, allowing for a catalytic cycle if an oxidant is present to reoxidize any Pd(0) that may form.[19]
Caption: Key steps in the Hegedus indole synthesis.
Experimental Protocol: Synthesis of 2-Methylindole
This protocol describes the synthesis of 2-methylindole from 2-allylaniline.
Materials:
-
2-Allylaniline
-
Palladium(II) chloride (PdCl₂)
-
Benzoquinone (oxidant)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-allylaniline (1.0 mmol) in anhydrous THF (10 mL).
-
Reagent Addition: Add Et₃N (1.2 mmol), followed by PdCl₂ (0.1 mmol, 10 mol%) and benzoquinone (1.1 mmol).
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the palladium black. Wash the Celite pad with ethyl acetate.
-
Extraction: Combine the filtrate and washes, and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield 2-methylindole.
Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Strategy
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of C-N bonds.[20][21][22][23][24] While not a de novo indole synthesis in the classical sense, it is an indispensable tool for the functionalization of pre-existing indole scaffolds and for the synthesis of indole precursors.[20][23]
Mechanistic Principles: The Role of Ligands
The success of the Buchwald-Hartwig amination is critically dependent on the use of specialized, bulky, and electron-rich phosphine ligands.[20][25] These ligands play a crucial role in facilitating the key steps of the catalytic cycle.
-
Oxidative Addition: The reaction starts with the oxidative addition of an aryl halide or triflate to a Pd(0) complex, which is stabilized by the phosphine ligand. The electron-rich nature of the ligand promotes this often rate-determining step.
-
Amine Coordination and Deprotonation: An amine coordinates to the resulting arylpalladium(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido ligand.
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The steric bulk of the ligand is thought to promote this final step.
References
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organicreactions.org [organicreactions.org]
- 13. nbinno.com [nbinno.com]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. benchchem.com [benchchem.com]
- 17. grokipedia.com [grokipedia.com]
- 18. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 19. thieme-connect.com [thieme-connect.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylates
Introduction: The Significance of the Indole Scaffold and the Advent of Microwave Synthesis
The indole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a vast number of natural products, pharmaceuticals, and biologically active compounds.[1][2] From the neurotransmitter serotonin to anti-cancer agents and anti-inflammatory drugs, the indole motif's unique electronic properties and ability to participate in hydrogen bonding make it a "privileged structure" in the development of new therapeutics.[2] Specifically, 2-methyl-1H-indole-3-carboxylates are valuable intermediates and target molecules in their own right, with applications in the synthesis of various bioactive compounds.[3]
Traditionally, the synthesis of indoles, most notably through the Fischer indole synthesis, has been hampered by long reaction times, harsh acidic conditions, and often moderate yields.[2][4] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool for rapid, efficient, and cleaner chemical transformations.[5][6][7] By utilizing microwave irradiation, chemists can achieve dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving yields and product purity.[5][6][7] This is achieved through efficient and uniform heating of the reaction mixture via dielectric polarization and ionic conduction, a stark contrast to the slower and often uneven heating of conventional oil baths.[7][8] This application note provides a detailed guide to the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylates, offering both general principles and specific, validated protocols for researchers in the pharmaceutical and chemical sciences.
The Rationale Behind Microwave-Assisted Synthesis: Beyond Thermal Effects
The advantages of employing microwave irradiation in the synthesis of indole derivatives extend beyond simple rapid heating. The core benefits that make MAOS a superior choice include:
-
Accelerated Reaction Rates: Microwave energy directly couples with polar molecules in the reaction mixture, leading to a rapid increase in temperature that can dramatically accelerate the rate-determining steps of the reaction, such as the[6][6]-sigmatropic rearrangement in the Fischer indole synthesis.[5][6]
-
Enhanced Yields and Purity: The rapid and uniform heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures in conventional heating methods.[6][7][8] This often leads to cleaner reaction profiles and higher isolated yields of the desired indole product.
-
Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel itself, resulting in a significant reduction in energy consumption compared to conventional heating methods.[7][8] This aligns with the principles of green chemistry, which seeks to develop more sustainable chemical processes.[7][8]
-
Improved Reproducibility: Modern microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and power, leading to highly reproducible results.[6]
Core Synthetic Strategies Amenable to Microwave Acceleration
Two primary and highly effective routes for the synthesis of 2-methyl-1H-indole-3-carboxylates are particularly well-suited for microwave assistance: the Fischer Indole Synthesis and Palladium-Catalyzed Intramolecular Cyclization.
The Fischer Indole Synthesis
This classic and versatile method involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde, in this case, an acetoacetate derivative, to form an intermediate hydrazone which then undergoes a[6][6]-sigmatropic rearrangement to yield the indole.[2][4] Microwave irradiation drastically shortens the typically long heating times required for the cyclization step.[2][9][10]
Mechanism Under Microwave Irradiation:
The key steps of the Fischer indole synthesis, including hydrazone formation, tautomerization to the enehydrazine, the[6][6]-sigmatropic rearrangement, and subsequent aromatization, are all accelerated by the rapid and efficient heating provided by microwaves. The polar intermediates and transition states in this mechanism effectively couple with the microwave field, leading to a significant rate enhancement.
Caption: Mechanism of the Fischer Indole Synthesis.
Palladium-Catalyzed Intramolecular Oxidative Coupling
A more modern approach involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines.[1][11] This method offers high regioselectivity and functional group tolerance. Microwave irradiation has been shown to be highly effective in driving this catalytic cycle, leading to excellent yields in significantly reduced reaction times compared to conventional oil bath heating.[1][12]
Experimental Protocols
General Workflow for Microwave-Assisted Synthesis
The following diagram illustrates the typical workflow for performing a microwave-assisted organic synthesis reaction.
Caption: General workflow for microwave-assisted organic synthesis.
Protocol 1: Microwave-Assisted Fischer Indole Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate
This protocol is a representative example of the Fischer indole synthesis accelerated by microwave irradiation.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), zinc chloride, or Eaton's reagent)[2][10]
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
-
Microwave reactor vial (10 mL) with a stir bar
-
Dedicated microwave synthesis system
Procedure:
-
Reactant Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol), ethyl acetoacetate (1.1 mmol), and the acid catalyst (e.g., p-TSA, 0.1 mmol). If a solvent is used, add 2-3 mL of ethanol.
-
Vial Sealing: Securely seal the vial with a septum cap.
-
Microwave Parameters: Place the vial into the cavity of the microwave reactor. Set the reaction parameters. A typical starting point is a temperature of 150-170°C, a reaction time of 5-15 minutes, and a maximum power of 100-300 W.[2]
-
Irradiation and Cooling: Initiate the microwave irradiation. The system will monitor the temperature and pressure, adjusting the power as needed. Once the reaction time is complete, allow the vial to cool to room temperature (typically with forced air cooling within the instrument).
-
Work-up: Once cooled, carefully open the vial. Dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 2-methyl-1H-indole-3-carboxylate.[13]
Protocol 2: Microwave-Assisted Palladium-Catalyzed Synthesis of Methyl 2-Methyl-1H-indole-3-carboxylate
This protocol is based on the efficient palladium-catalyzed intramolecular oxidative coupling of an N-aryl enamine.[1][11][14]
Materials:
-
N-aryl enamine (e.g., methyl-(Z)-3-(phenylimino)butanoate) (0.16 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (as oxidant, e.g., 0.016 mmol)[11]
-
Potassium carbonate (K₂CO₃) (as base, e.g., 0.4 mmol)[11]
-
Solvent (e.g., DMF, 2 mL)
-
Microwave reactor vial (10 mL) with a stir bar under an argon atmosphere
-
Dedicated microwave synthesis system
Procedure:
-
Reactant Preparation: To a 10 mL microwave reactor vial containing a stir bar, add the N-aryl enamine intermediate (0.16 mmol), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (0.016 mmol), and K₂CO₃ (0.4 mmol).[11]
-
Solvent Addition and Inert Atmosphere: Add DMF (2 mL) to the vial. Seal the vial and purge with argon.
-
Microwave Parameters: Place the vial into the microwave reactor. Set the reaction temperature to 60°C and the irradiation time to 15-30 minutes.[11]
-
Irradiation and Cooling: Run the reaction under the specified conditions. After completion, let the vessel cool to below 50°C.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude material by flash chromatography to yield the desired methyl 2-methyl-1H-indole-3-carboxylate.[1]
Data Presentation: Comparison of Conventional vs. Microwave Synthesis
The following table summarizes typical results, demonstrating the significant advantages of microwave-assisted synthesis for this transformation.
| Entry | Method | Catalyst/Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Conventional | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | DMF | 80 | 3 h | 72 | [1][14] |
| 2 | Microwave | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | DMF | 60 | 30 min | 95 | [11] |
| 3 | Conventional | Acetic Acid | Acetic Acid | Reflux | 8 h | 75 | [2] |
| 4 | Microwave | Eaton's Reagent | Solvent-free | 170 | 10 min | 92 | [2] |
| 5 | Microwave | p-TSA | Solvent-free | N/A | 3 min | 91 | [10] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficient temperature or time. | Gradually increase the reaction temperature in 10-20°C increments or increase the reaction time.[15] Ensure the chosen solvent can reach the desired temperature under pressure.[15] |
| Inactive catalyst or reagents. | Use fresh, high-purity reagents and catalysts. For Pd-catalyzed reactions, ensure an inert atmosphere if required. | |
| Formation of Byproducts/Degradation | Temperature is too high or reaction time is too long. | Reduce the reaction temperature or shorten the irradiation time. Consider using a solvent with a lower boiling point. |
| Poor Reproducibility | Inconsistent vial sealing or stirring. | Ensure vials are sealed properly to maintain pressure. Use appropriately sized stir bars to ensure homogenous heating. |
| Non-polar solvent. | Microwave heating is most efficient for polar solvents. If using a non-polar solvent, consider adding a polar co-solvent or a passive heating element (SiC). |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 2-methyl-1H-indole-3-carboxylates.[6] The protocols outlined in this application note demonstrate that MAOS consistently delivers superior results in terms of reaction time, yield, and energy efficiency when compared to conventional heating methods.[16] By leveraging the principles of microwave chemistry, researchers can accelerate the discovery and development of novel indole-based compounds for a wide range of scientific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. 2-甲基吲哚-3-羧酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Getting Started with Microwave Synthesis [cem.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of 2-Methyl-3-(4'-methoxybenzoyl)indole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of state-of-the-art analytical methodologies for the accurate quantification of 2-Methyl-3-(4'-methoxybenzoyl)indole. This compound, sharing structural motifs with certain classes of synthetic cannabinoids, requires robust and validated analytical methods for its detection and quantification in various matrices, from bulk materials to complex biological samples. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, the potential application of Gas Chromatography-Mass Spectrometry (GC-MS) is discussed. The protocols are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of the pharmaceutical and forensic industries, with a strong emphasis on method validation in accordance with ICH guidelines.
Introduction: The Analytical Imperative for this compound
This compound is a synthetic organic compound characterized by a core indole scaffold, a common feature in many biologically active molecules. Its structural similarity to synthetic cannabinoid receptor agonists (SCRAs) necessitates the development of precise and reliable analytical methods for its quantification.[1][2] The accurate determination of its concentration is critical in research, drug development, and forensic toxicology to understand its pharmacokinetic profile, ensure quality control, and assess its potential presence in various samples.
The analytical challenge lies in developing methods that are not only sensitive and accurate but also specific, especially when dealing with complex matrices where isomers or related compounds may be present. This guide provides the foundational protocols and the scientific rationale behind the chosen methodologies to empower researchers and scientists to achieve reliable quantification.
Physicochemical Properties and Analytical Strategy
A successful analytical method leverages the inherent physicochemical properties of the analyte. This compound possesses several features that guide the selection of an appropriate analytical technique:
-
Aromaticity and UV Absorbance: The presence of the indole and methoxybenzoyl groups creates a significant chromophore, making it highly suitable for detection by UV-Vis spectrophotometry. This is the basis for the HPLC-UV method.
-
Molecular Weight and Polarity: With a distinct molecular weight, this compound is amenable to mass spectrometry. It is a moderately nonpolar molecule, making it ideal for separation using reversed-phase chromatography.
-
Ionization Potential: The structure is capable of being protonated, making it a good candidate for positive mode electrospray ionization (ESI) in LC-MS/MS analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust, reliable, and widely accessible technique for the quantification of chromophoric compounds like this compound.[3][4] The principle relies on the separation of the analyte from other components in a sample based on its differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3]
Causality in Experimental Design
The choice of a C18 column is predicated on the moderately nonpolar nature of the analyte, which will be sufficiently retained and separated from more polar impurities. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. A gradient elution is often preferred to ensure good peak shape and resolution from any potential byproducts. The detection wavelength is selected based on the UV absorbance maximum of the methoxybenzoyl chromophore to ensure maximal sensitivity.[3]
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by scanning a standard solution (typically around 254 nm or the specific λmax).
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices, LC-MS/MS is the method of choice.[5][6][7] This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.
Causality in Experimental Design
The LC-MS/MS method builds upon the HPLC separation. However, the mobile phase additives are chosen for their volatility (e.g., formic acid instead of non-volatile phosphates). Electrospray ionization (ESI) in positive mode is selected because the indole nitrogen is susceptible to protonation. Tandem mass spectrometry, specifically in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific precursor ion to product ion transition, minimizing interferences from the sample matrix.[8][9] For complex samples like plasma or urine, a sample preparation step such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is crucial to remove interfering substances and concentrate the analyte.[6][10]
Detailed LC-MS/MS Protocol
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions:
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient suitable for UHPLC, e.g., 5% to 95% B in 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: Optimized for the specific instrument (e.g., 3.5 kV).
-
Source Temperature: e.g., 150 °C.
-
Desolvation Gas Temperature: e.g., 400 °C.
-
MRM Transitions: To be determined by infusing a standard solution. A primary (quantifier) and secondary (qualifier) transition should be identified. For example:
-
Precursor Ion [M+H]⁺ → Product Ion 1 (Quantifier)
-
Precursor Ion [M+H]⁺ → Product Ion 2 (Qualifier)
-
Procedure:
-
Sample Preparation (e.g., for Plasma):
-
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples in the same matrix as the unknown samples.
-
Analysis: Inject the processed samples and standards into the LC-MS/MS system.
-
Quantification: Generate a calibration curve using the analyte/internal standard peak area ratios versus concentration. Quantify the unknown samples against this curve.
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis, including sample preparation.
Gas Chromatography-Mass Spectrometry (GC-MS) - A Potential Alternative
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12] For indole derivatives, GC-MS has been successfully applied.[13][14] However, the relatively high molecular weight and polarity of this compound may pose challenges regarding thermal stability and volatility. Derivatization might be necessary to improve its chromatographic behavior, though this adds complexity to the sample preparation.
Proposed GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass selective detector.
GC Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial: 150 °C, hold for 1 min.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 min.
-
-
Injection Mode: Splitless.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
GC-MS Workflow Diagram
Caption: Potential workflow for the GC-MS analysis of the target analyte.
Method Validation: Ensuring Trustworthiness and Reliability
Every analytical protocol must be validated to ensure it is fit for its intended purpose.[15][16] The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures.[17][18] The key validation parameters are summarized below.
Data Presentation: Comparison of Analytical Methods
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS | ICH Q2(R2) Acceptance Criteria [15][17][18] |
| Specificity/Selectivity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and specific MRM transitions. | Very Good; based on retention time and mass spectrum. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | Correlation coefficient (r²) should be > 0.99. |
| Range | Typically 1-100 µg/mL | Typically 0.1-100 ng/mL | Typically 1-200 ng/mL | The range should cover from 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98-102% | 85-115% (in matrix) | 90-110% (in matrix) | Typically within ±15% of the nominal value (±20% at LLOQ). |
| Precision (%RSD) | < 2% | < 15% (< 20% at LLOQ) | < 15% | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 15%. |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL | ~0.5 ng/mL | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | ~0.1 ng/mL | ~1.5 ng/mL | Signal-to-noise ratio of 10:1; must meet accuracy and precision criteria. |
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annexpublishers.com [annexpublishers.com]
- 12. notulaebotanicae.ro [notulaebotanicae.ro]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Indole Derivatives
Abstract
Indole derivatives represent a vast and functionally diverse class of bioactive molecules, playing critical roles as neurotransmitters, phytohormones, alkaloids, and pharmaceutical agents.[1][2] Accurate and robust quantification of these compounds is paramount in fields ranging from clinical diagnostics and neuroscience to agriculture and drug development. This guide provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of various indole derivatives. We will delve into the core principles of chromatographic separation, explore advanced detection techniques, and present detailed, field-proven protocols for direct application in the laboratory. The causality behind methodological choices, from column chemistry to detector selection, is explained to empower researchers to develop and validate their own high-performance analytical methods.
Introduction: The Analytical Challenge of Indole Derivatives
The indole nucleus, a bicyclic aromatic heterocycle, is the structural foundation for a multitude of vital compounds, including the amino acid tryptophan, the neurotransmitter serotonin, the plant hormone indole-3-acetic acid (IAA), and numerous indole alkaloids.[1][3] The analytical challenge lies in the structural similarity yet functional diversity of these molecules. Often present in complex biological matrices at low concentrations, their accurate quantification requires methods with high selectivity, sensitivity, and reproducibility.
Reversed-phase HPLC (RP-HPLC) has emerged as the gold standard for this purpose. Its versatility allows for the separation of a wide range of indole derivatives based on their polarity. This document will guide you through the critical aspects of method development, from sample preparation to data interpretation, ensuring scientific integrity and reliable results.
The Chromatographic System: Core Components and Rationale
The success of any HPLC analysis hinges on the judicious selection of the stationary and mobile phases. For indole derivatives, which are predominantly non-polar to moderately polar, reversed-phase chromatography is the most common and effective approach.
Stationary Phase: Choosing the Right Column
The stationary phase in RP-HPLC is typically a silica support chemically bonded with hydrophobic alkyl chains. The choice of column chemistry is critical for achieving optimal separation.
-
C18 (Octadecylsilane) Columns: These are the most widely used columns for indole derivative analysis due to their high hydrophobicity, which provides excellent retention for a broad range of these compounds. They are the workhorse for separating complex mixtures of tryptophan metabolites, auxins, and indole alkaloids.[4][5]
-
C8 (Octylsilane) Columns: With a shorter alkyl chain, C8 columns are less retentive than C18 columns. This can be advantageous for analyzing more hydrophobic indole derivatives, as it can reduce analysis time and organic solvent consumption. A method for the simultaneous determination of seven indolic compounds related to bacterial biosynthesis of indole-3-acetic acid utilized a C8 column.[6]
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic indole ring. This can be particularly useful for separating structurally similar isomers that are difficult to resolve on traditional C18 or C8 columns.
Expert Insight: The choice between C18 and C8 is often a balance between retention and analysis time. For complex biological samples with a wide range of polarities, a C18 column provides the necessary resolving power. For routine analysis of a few known, relatively hydrophobic compounds, a C8 column can offer a more efficient workflow.
Mobile Phase: Driving the Separation
The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier. The ratio of these components is manipulated to control the elution of the analytes.
-
Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used. Acetonitrile generally provides lower backpressure and better peak shape for many indole derivatives.
-
Aqueous Component and pH Control: The aqueous phase is often buffered to control the ionization state of acidic or basic indole derivatives. For acidic compounds like indole-3-acetic acid, suppressing ionization by using an acidic mobile phase (e.g., with formic acid or phosphoric acid) increases retention and improves peak shape.[7] This technique is known as ion suppression.[7][8]
Table 1: Typical Mobile Phase Compositions for Indole Derivative Analysis
| Class of Indole Derivative | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Elution Mode | Reference |
| Tryptophan & Metabolites | 0.1% Formic Acid in Water | Acetonitrile | Gradient | [9] |
| Indole Alkaloids | Phosphate Buffer with Ion Pair Reagent | Methanol/Acetonitrile | Isocratic/Gradient | [3][10] |
| Auxins (e.g., IAA) | 0.1% Acetic Acid in Water | Acetonitrile/Methanol | Gradient | [11][12] |
Detection Techniques: Seeing the Unseen
The choice of detector is dictated by the physicochemical properties of the indole derivatives and the required sensitivity of the assay.
UV-Vis Detection
The indole ring possesses a strong chromophore, making UV-Vis detection a straightforward and widely applicable technique. The typical absorbance maximum is around 280 nm. A photodiode array (PDA) detector is particularly useful as it can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment.[9]
Fluorescence Detection (FLD)
Many indole derivatives, such as tryptophan and serotonin, exhibit native fluorescence.[9][13] This property can be exploited for highly sensitive and selective detection.[9] For compounds that are not naturally fluorescent, pre- or post-column derivatization can be employed. For instance, o-phthaldialdehyde (OPA) reacts with primary amines to produce highly fluorescent derivatives.[14][15]
-
Excitation/Emission Wavelengths: For native fluorescence of many indoles, an excitation wavelength of around 280 nm and an emission wavelength of approximately 350 nm are commonly used.[6]
Electrochemical Detection (ECD)
ECD is an extremely sensitive and selective technique for electrochemically active compounds.[16][17] Many indoleamine neurotransmitters and their metabolites can be readily oxidized, making ECD an ideal choice for their analysis in complex matrices like brain tissue or plasma.[16][18] The selectivity of ECD allows for minimal sample preparation in some cases.[18]
Mass Spectrometry (MS)
Hyphenating HPLC with mass spectrometry (LC-MS) provides the highest level of selectivity and sensitivity, enabling definitive identification and quantification.[19][20] Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers even faster analysis times and enhanced resolution.[12][21][22] This is the method of choice for metabolomics studies and for the analysis of trace levels of indole derivatives in complex biological samples.[20][23]
Workflow for HPLC Analysis of Indole Derivatives
Caption: Figure 1: General Workflow for HPLC Analysis of Indole Derivatives.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific application and instrumentation. Method validation should be performed in accordance with ICH or FDA guidelines.[24][25][26][27][28]
Protocol 1: Analysis of Tryptophan and its Metabolites in Bacterial Culture
This protocol is adapted from a method for the simultaneous determination of seven indolic compounds from bacterial supernatants.[6][29]
A. Sample Preparation:
-
Collect 0.5 mL of bacterial culture supernatant.
-
Transfer the supernatant to a 0.5 mL centrifugal filter tube.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.[29]
-
The filtrate is now ready for direct injection into the HPLC system.[29] This simple one-step preparation is a key advantage of this method.[29]
B. HPLC Conditions:
| Parameter | Setting |
| Column | Symmetry C8, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | Fluorescence Detector (FLD) |
| Excitation | 280 nm |
| Emission | 350 nm |
C. Rationale and Validation:
-
Causality: The C8 column provides sufficient retention for the range of indoles analyzed without excessively long run times. The acidic mobile phase ensures that acidic metabolites are in their protonated form, leading to better retention and peak shape. Fluorescence detection offers high sensitivity and selectivity for the native fluorescence of the indole ring.[6]
-
Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The original authors reported linearity with r² ≥ 0.998 and LODs below 0.015 µg/mL for the target analytes.[6]
Protocol 2: Analysis of Auxins (IAA) in Plant Tissues
This protocol is a generalized method based on common practices for auxin extraction and analysis.[12][30]
A. Sample Preparation:
-
Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.[30]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 1 mL of ice-cold 80% methanol to the powdered tissue and vortex thoroughly.[12]
-
Incubate on an orbital shaker for 30 minutes at 4°C.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. For enhanced recovery, the pellet can be re-extracted.
-
Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
B. UPLC-MS/MS Conditions:
| Parameter | Setting |
| Column | C18 Reversed-Phase Column (e.g., Waters Atlantis T3, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from 5% B to 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
C. Rationale and Validation:
-
Causality: UPLC provides faster and more efficient separations compared to conventional HPLC.[21] The use of a C18 column is standard for retaining IAA and its metabolites.[5] Tandem mass spectrometry in MRM mode offers unparalleled sensitivity and selectivity, which is crucial for detecting low-abundance phytohormones in complex plant extracts.[12][23]
-
Validation: The method requires validation for specificity, linearity, accuracy, precision, and matrix effects. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification in complex matrices.
Method Development and Optimization Logic
Caption: Figure 2: Logical Flow for HPLC Method Development for Indole Derivatives.
Conclusion
HPLC is an indispensable tool for the analysis of indole derivatives, offering a wide range of separation and detection strategies to suit various analytical needs. By understanding the fundamental principles behind column selection, mobile phase optimization, and detector choice, researchers can develop robust and reliable methods for quantifying these important biomolecules. The protocols provided herein serve as a practical starting point for the analysis of tryptophan metabolites and auxins. As with any analytical method, proper validation is crucial to ensure the accuracy and integrity of the generated data, ultimately contributing to advancements in the many scientific disciplines where indole derivatives play a key role.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 9. Batch Analysis of Tryptophan and Its Metabolites : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry [agris.fao.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrochemical detection for HPLC - Antec Scientific [antecscientific.com]
- 17. gmi-inc.com [gmi-inc.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 20. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pharmtech.com [pharmtech.com]
- 25. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 - ECA Academy [gmp-compliance.org]
- 26. farm.ucl.ac.be [farm.ucl.ac.be]
- 27. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 28. fda.gov [fda.gov]
- 29. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
Application Notes and Protocols: Cell-Based Assays for Evaluating the Anti-Cancer Activity of Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic structure that has emerged as a promising candidate in the development of novel anti-cancer therapeutics.[1][2] Found in various natural products, particularly cruciferous vegetables, and readily accessible through synthetic chemistry, indole derivatives have demonstrated a wide range of anti-cancer activities.[1][3] These compounds can modulate multiple cellular signaling pathways, leading to the inhibition of cancer cell growth, induction of apoptosis, and prevention of metastasis.[4][5]
This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays essential for characterizing the anti-cancer properties of novel indole compounds. As a senior application scientist, the goal is to provide not just the "how" but also the "why," grounding each protocol in the scientific rationale necessary for robust and reproducible drug discovery.
Part 1: Foundational Assays for Cytotoxicity and Proliferation
The initial step in evaluating any potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. These assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Rationale for Cytotoxicity Screening
Cytotoxicity assays are the cornerstone of anti-cancer drug screening. They provide a first look at the dose-dependent effect of a compound on a cancer cell population. The choice between different cytotoxicity assays often depends on the specific research question and the metabolic state of the cells being studied. For instance, the widely used MTT and XTT assays measure the metabolic activity of cells, which is an indirect measure of cell viability.[6][7]
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for assessing the anticancer activity of indole compounds.
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7][8]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[9]
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[10]
-
Prepare serial dilutions of the indole compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[9]
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a plate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 5 | 0.85 | 68 |
| 10 | 0.63 | 50.4 |
| 25 | 0.30 | 24 |
| 50 | 0.15 | 12 |
Part 2: Elucidating the Mechanism of Action - Apoptosis
Many indole compounds exert their anti-cancer effects by inducing apoptosis, or programmed cell death.[1][4] Therefore, it is crucial to investigate whether a novel indole compound induces apoptosis in cancer cells.
Rationale for Apoptosis Assays
Apoptosis is a tightly regulated process involving a cascade of caspases. Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and DNA fragmentation.[11][12] Assays that detect these events can provide strong evidence for apoptosis induction. The Annexin V-FITC assay is a widely used method for detecting early apoptosis, as Annexin V has a high affinity for PS.[11]
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Human cancer cell line
-
Indole compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the indole compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative[10]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[10]
Part 3: Investigating Effects on Cell Cycle Progression
Disruption of the cell cycle is another common mechanism by which anti-cancer drugs inhibit tumor growth.[5] Many indole derivatives have been shown to cause cell cycle arrest at different phases.[1]
Rationale for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13] PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the amount of DNA.
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Human cancer cell line
-
Indole compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[9]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the indole compound at various concentrations for 24 hours.[9]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.[9]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[9][13]
-
Store the fixed cells at -20°C for at least 2 hours.[9]
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.[14]
Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) suggests that the indole compound may be interfering with cell cycle progression at that checkpoint.
Part 4: Assessing Impact on Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.[15] Indole compounds have been shown to inhibit these processes, making them attractive candidates for anti-metastatic therapies.[16]
Rationale for Migration and Invasion Assays
The Transwell assay, also known as the Boyden chamber assay, is a widely used method to study cell migration and invasion in vitro.[17][18] It utilizes a chamber with two compartments separated by a porous membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel, which mimics the basement membrane.[17][19]
Protocol: Transwell Invasion Assay
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Complete medium (containing a chemoattractant like 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Thaw Matrigel at 4°C overnight and coat the upper surface of the Transwell inserts. Allow it to solidify at 37°C for 30-60 minutes.[20]
-
Seed cancer cells (e.g., 5 x 10^4 cells) in the upper chamber in serum-free medium.
-
Add complete medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the number of stained cells in several random fields under a microscope.
Data Presentation:
| Treatment | Number of Invaded Cells (per field) | % Invasion Inhibition |
| Vehicle Control | 250 | 0 |
| Indole Compound (10 µM) | 75 | 70 |
Part 5: Investigating Key Signaling Pathways
Indole compounds are known to modulate several key signaling pathways that are often dysregulated in cancer.[5][16] Investigating these pathways can provide valuable mechanistic insights into the anti-cancer activity of a novel compound.
Rationale for Pathway Analysis
Many indole derivatives have been found to target pathways crucial for cancer cell survival and proliferation, such as:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[16][21][22] Indole compounds like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to inhibit this pathway.[16][21]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation and survival.[23][24][25] Some indirubin derivatives, which contain an indole core, have been shown to block STAT3 signaling.[26]
-
Tubulin Polymerization: Microtubules are essential for cell division, and drugs that interfere with their dynamics are effective anti-cancer agents.[27][28][29] Several indole derivatives have been identified as inhibitors of tubulin polymerization.[27][28][30][31]
Visualizing Key Signaling Pathways
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an indole compound.
Caption: Inhibition of the STAT3 signaling pathway by an indole compound.
Recommended Follow-up Assays
-
Western Blotting: To analyze the expression and phosphorylation status of key proteins in the targeted signaling pathways.
-
In Vitro Kinase Assays: To determine if the indole compound directly inhibits the activity of specific kinases in the pathway.
-
Tubulin Polymerization Assay: To directly measure the effect of the compound on microtubule assembly.
Conclusion
The cell-based assays outlined in this guide provide a robust framework for the initial characterization and mechanistic evaluation of novel indole compounds as potential anti-cancer agents. By systematically assessing cytotoxicity, apoptosis induction, effects on the cell cycle, and impact on cell migration and invasion, researchers can build a comprehensive profile of a compound's anti-cancer activity. Further investigation into the specific molecular targets and signaling pathways will be crucial for the successful development of these promising compounds into effective cancer therapies.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Mtt assay for cell viability | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. kumc.edu [kumc.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 15. corning.com [corning.com]
- 16. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro Cell Migration and Invasion Assays [jove.com]
- 20. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 21. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medium.com [medium.com]
- 26. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benthamscience.com [benthamscience.com]
- 28. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 31. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Methyl-3-(4'-methoxybenzoyl)indole as a Molecular Probe for Microtubule Dynamics
Scientific Foundation: From Privileged Scaffold to Precision Probe
The Indole Scaffold: A Cornerstone of Medicinal Chemistry
The indole nucleus is a quintessential "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a wide array of biological targets, including enzymes and receptors.[1] This inherent bioactivity has led to the development of indole-based drugs for treating a spectrum of diseases, from cancer and inflammation to microbial infections.[3][4]
The 3-Aroylindole Subclass: Potent Modulators of the Cytoskeleton
Within the vast family of indole derivatives, compounds featuring a benzoyl group at the C3 position—the 3-aroylindoles—have emerged as a significant class of anticancer agents.[2][5] Extensive research has demonstrated that these molecules exert their potent cytotoxic effects by interfering with the polymerization of tubulin, a critical protein for cell division and structure.[6][7] Microtubules, the dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle, a structure that segregates chromosomes during mitosis.[8] By disrupting microtubule dynamics, 3-aroylindoles can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis (programmed cell death) in rapidly dividing cancer cells.[9]
Principle of Action: Targeting the Colchicine Binding Site
The primary mechanism by which 3-aroylindoles, including 2-Methyl-3-(4'-methoxybenzoyl)indole, disrupt microtubule function is by binding to the colchicine site on β-tubulin.[6][7] This interaction prevents the tubulin dimers from polymerizing into microtubules, leading to a net depolymerization of the microtubule network.[8][10] Unlike other microtubule-targeting agents like taxanes (which stabilize microtubules), colchicine-site inhibitors promote microtubule disassembly.[8] This specific mechanism makes them valuable tools not only as potential therapeutics but also as molecular probes to study the intricate processes governed by cytoskeletal dynamics. The inherent fluorescence of many indole derivatives further enhances their utility, providing a potential route for direct visualization of their interaction with cellular targets.[11][12]
Probe Characteristics: Physicochemical and Photophysical Properties
A molecular probe's utility is defined by its chemical stability, cell permeability, and spectroscopic properties. This compound is a lipophilic molecule, facilitating its passive diffusion across the cell membrane. Its indole core provides a platform for fluorescence, which is essential for imaging applications.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | (2-Methyl-1H-indol-3-yl)(4-methoxyphenyl)methanone |
| Molecular Formula | C₁₇H₁₅NO₂ |
| Molecular Weight | 265.31 g/mol |
| CAS Number | 40173-10-8 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in water |
Representative Spectroscopic Data
The following data are representative of indole-based fluorophores and should be confirmed empirically for each batch of the probe.[13][14]
| Parameter | Value (in DMSO) | Notes |
| Excitation Max (λex) | ~350 nm | Can be excited with standard DAPI filter sets. |
| Emission Max (λem) | ~460 nm | Emits in the blue-cyan region of the spectrum. |
| Molar Extinction Coeff. (ε) | ~7,500 M⁻¹cm⁻¹ | Indicates moderate light absorption. |
| Quantum Yield (Φ) | 0.2 - 0.4 | Moderate fluorescence brightness. |
| Recommended Conc. | 1-10 µM (Cell Imaging) | Optimal concentration may vary by cell type. |
Core Application: High-Content Imaging of Microtubule Integrity
The primary application of this compound is as a probe to visualize the disruption of the microtubule network in live or fixed cells. By observing changes in probe localization or overall cell morphology, researchers can assess the impact of potential anticancer compounds or study fundamental processes related to cytoskeletal health.
Experimental Protocols
Safety Precaution: Always handle this compound and other chemical reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the probe's ability to inhibit tubulin polymerization in a cell-free system.
-
Objective: To quantify the IC₅₀ value of the probe for tubulin assembly inhibition.
-
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing lyophilized tubulin (>99% pure), general tubulin buffer, GTP, and a positive control (Paclitaxel) and negative control.
-
This compound (10 mM stock in DMSO).
-
Microplate reader capable of measuring absorbance at 340 nm at 37°C.
-
96-well, half-area, UV-transparent plates.
-
-
Procedure:
-
Reagent Preparation: Reconstitute all kit components according to the manufacturer's instructions. Prepare a dilution series of the indole probe (e.g., 100 µM to 0.1 µM) in General Tubulin Buffer.
-
Reaction Setup: On ice, add 5 µL of the diluted probe, positive control, or buffer (vehicle control) to appropriate wells of the 96-well plate.
-
Initiate Polymerization: Add 50 µL of the ice-cold tubulin solution to each well to initiate the reaction. Mix gently by pipetting.
-
Data Acquisition: Immediately place the plate in the pre-warmed (37°C) microplate reader. Begin kinetic reading at 340 nm, taking measurements every minute for 60 minutes.
-
-
Expected Results: The vehicle control wells should show a time-dependent increase in absorbance as microtubules polymerize and scatter light. The positive control (Paclitaxel) should show enhanced polymerization. Wells treated with effective concentrations of this compound will show a dose-dependent inhibition of this absorbance increase. The IC₅₀ can be calculated from the dose-response curve.
Protocol 2: Immunofluorescence Staining of Microtubules in Fixed Cells
This protocol validates the probe's cellular effect by using a gold-standard antibody-based method to visualize the microtubule network.
-
Objective: To visualize the disruption of the microtubule cytoskeleton in cells treated with the indole probe.
-
Materials:
-
HeLa or A549 cells cultured on glass coverslips or in imaging plates.
-
This compound (10 mM stock in DMSO).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-α-tubulin antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting Medium.
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells to be 60-70% confluent. Treat cells with the indole probe (e.g., at its 1x and 5x IC₅₀ concentration) and a vehicle control (DMSO) for 16-24 hours.
-
Fixation: Gently wash cells twice with warm PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% BSA for 1 hour at room temperature.
-
Antibody Staining: Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) for 1 hour. Wash three times with PBS. Incubate with the fluorescent secondary antibody and DAPI for 1 hour in the dark.
-
Mounting and Imaging: Wash three times with PBS. Mount coverslips onto slides using mounting medium. Image using a confocal microscope, capturing the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
-
Expected Results: Vehicle-treated cells will display a well-defined, filamentous network of microtubules extending throughout the cytoplasm. In contrast, cells treated with the indole probe will show a diffuse, fragmented tubulin signal and rounded cell morphology, indicative of microtubule network collapse.
Protocol 3: Live-Cell Imaging with the Indole Probe
This protocol leverages the intrinsic fluorescence of the probe to monitor cellular changes in real-time.[15][16]
-
Objective: To directly visualize the probe's accumulation and the resulting morphological changes in living cells.
-
Materials:
-
Cells cultured in glass-bottom imaging dishes.
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
This compound (10 mM stock in DMSO).
-
A live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂).
-
-
Procedure:
-
Setup: Place the imaging dish on the microscope stage and allow the temperature and atmosphere to equilibrate.
-
Baseline Imaging: Acquire baseline images of the cells using brightfield and the DAPI channel (for probe fluorescence, Ex: ~350 nm / Em: ~460 nm).
-
Treatment: Add the indole probe directly to the imaging medium at the final desired concentration (e.g., 5 µM).
-
Time-Lapse Acquisition: Immediately begin time-lapse imaging, capturing images every 10-15 minutes for several hours.
-
-
Expected Results: Over time, a blue-cyan fluorescent signal from the probe should become visible within the cells. Concurrently, morphological changes associated with microtubule disruption, such as cell rounding and membrane blebbing, should be observed in the brightfield channel. The probe's fluorescence may appear diffuse throughout the cytoplasm.
Data Interpretation & Troubleshooting
| Issue | Possible Cause | Solution |
| No effect observed in cell-based assays | Compound instability; Low cell permeability; Cell line is resistant. | Verify compound integrity via LC-MS. Increase concentration or incubation time. Use a different, more sensitive cell line (e.g., rapidly dividing cancer cells). |
| Weak fluorescent signal in live-cell imaging | Probe concentration is too low; Photobleaching; Low quantum yield. | Increase probe concentration. Reduce laser power and exposure time. Use a more sensitive detector or image processing to enhance signal. |
| High background in immunofluorescence | Inadequate blocking; Insufficient washing; Secondary antibody is non-specific. | Increase blocking time to 1.5 hours. Add a gentle detergent (0.05% Tween-20) to wash buffers. Run a secondary-only control to check for non-specific binding. |
Conclusion
This compound is a promising molecular probe rooted in the well-established pharmacology of 3-aroylindoles as potent tubulin polymerization inhibitors.[2][5] Its utility extends from fundamental biochemical assays to advanced live-cell imaging, offering researchers a valuable tool to investigate cytoskeletal dynamics, screen for novel anticancer drugs, and dissect the complex signaling pathways that lead to G2/M arrest and apoptosis.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rjpn.org [rjpn.org]
- 5. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structures of (a) indole and (b) methyl indole-4-carboxylate. [cjcp.ustc.edu.cn]
- 15. Live Cell Imaging of Spatiotemporal Ca2+ Fluctuation Responses to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application of 2-Methyl-3-(4'-methoxybenzoyl)indole in Drug Discovery: A Technical Guide
The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] This guide focuses on the potential applications of a specific indole derivative, 2-Methyl-3-(4'-methoxybenzoyl)indole, in the realm of drug discovery. While this molecule may be a novel investigational compound, its structural motifs—a 2-methylindole core and a 3-aroyl substituent—are features present in compounds with significant biological activity, particularly as anticancer agents that target tubulin polymerization.[6][7]
This document provides a comprehensive overview of the scientific rationale for investigating this compound, along with detailed protocols for its evaluation as a potential anticancer agent. The methodologies described are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data.
Scientific Rationale and Potential Applications
The core structure of this compound suggests several potential avenues for drug discovery. The 3-aroylindole moiety is a key pharmacophore in a class of compounds known as tubulin polymerization inhibitors.[6] These agents disrupt the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.[8] The methoxybenzoyl group, in particular, is a feature found in potent tubulin inhibitors like combretastatin A-4.[6] Therefore, a primary application for this compound is in the discovery of novel anticancer agents.
Furthermore, indole derivatives have been shown to inhibit various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[5][9] The structural features of this compound may allow it to interact with the ATP-binding site of such kinases.
Given these potential mechanisms, the primary focus of this guide will be on protocols to evaluate the anticancer properties of this compound, specifically its effects on cell proliferation, tubulin polymerization, and cell cycle progression.
Experimental Protocols
Protocol 1: Evaluation of Cytotoxicity using the MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.[10][11]
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)[9][12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Prepare serial dilutions of this compound in a complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[10]
-
Incubate the plate for 48-72 hours.[10]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Sample Cytotoxicity Data
| Cell Line | Compound | IC50 (µM) |
| HeLa | This compound | Experimental Value |
| MCF-7 | This compound | Experimental Value |
| A549 | This compound | Experimental Value |
| HCT116 | Erlotinib (Reference)[9] | 17.86 ± 3.22 |
| A549 | Erlotinib (Reference)[9] | 19.41 ± 2.38 |
| A375 | Erlotinib (Reference)[9] | 23.81 ± 4.17 |
Note: The IC50 values for this compound are to be determined experimentally. The reference data for Erlotinib is provided for comparison.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol is designed to assess the inhibitory effect of this compound on tubulin polymerization.
Principle: The polymerization of tubulin into microtubules can be monitored by the increase in absorbance at 340 nm. A compound that inhibits tubulin polymerization will prevent this increase in absorbance.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (1 mM)
-
This compound
-
Positive control (e.g., Colchicine or Combretastatin A-4)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and various concentrations of this compound, positive control, or negative control.
-
Pre-warm the plate and the spectrophotometer to 37°C.
-
Add purified tubulin to the reaction mixture to initiate polymerization.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
Plot the absorbance against time to obtain polymerization curves.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure to analyze the effect of this compound on the cell cycle distribution of cancer cells.[10]
Principle: Flow cytometry is used to measure the DNA content of cells stained with a fluorescent dye, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.[10]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[10]
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.[10]
-
Incubate in the dark for 30 minutes at room temperature.[10]
-
Analyze the cell cycle distribution using a flow cytometer.[10]
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side products in the synthesis of 2-Methyl-3-(4'-methoxybenzoyl)indole
Welcome to the technical support center for the synthesis of 2-Methyl-3-(4'-methoxybenzoyl)indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to solve challenges in your laboratory.
Troubleshooting Guides & FAQs
The synthesis of this compound, a valuable intermediate in pharmaceutical research, is most commonly achieved via the Friedel-Crafts acylation of 2-methylindole with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst. While seemingly straightforward, this reaction is prone to the formation of several side products. This guide will address the most common challenges in a question-and-answer format.
FAQ 1: My reaction is producing a significant amount of a constitutional isomer. How can I identify it and favor the desired C3-acylated product?
Answer:
A common side product in the acylation of indoles is the N-acylated isomer, 1-(4'-methoxybenzoyl)-2-methylindole. The indole nucleus possesses two primary nucleophilic sites: the C3 carbon and the N1 nitrogen. While Friedel-Crafts acylation under Lewis acidic conditions generally favors electrophilic attack at the C3 position due to the higher electron density of the pyrrole ring, N-acylation can become a competitive pathway.[1][2]
Causality:
-
Reaction Conditions: The formation of the N-acylindole is often promoted by the presence of strong bases, which deprotonate the indole nitrogen, increasing its nucleophilicity. Conversely, in a classic Friedel-Crafts reaction, the Lewis acid catalyst coordinates with the indole nitrogen, which can sterically hinder N-acylation and electronically favor C3-acylation.
-
Catalyst Choice: Certain catalysts or reaction conditions can alter the regioselectivity. For instance, some organocatalytic methods have been specifically developed to favor N-acylation.[3]
Troubleshooting Protocol:
-
Confirm the Identity of the Isomer:
-
NMR Spectroscopy: The N-acylated and C3-acylated isomers are readily distinguishable by ¹H NMR. The N-H proton signal (typically broad, around δ 8.0-8.5 ppm) will be absent in the N-acylated product. Furthermore, the chemical shifts of the protons on the indole ring will be significantly different.
-
IR Spectroscopy: The C=O stretching frequency in the IR spectrum can also be informative. The amide carbonyl of the N-acylindole will have a different stretching frequency compared to the ketone carbonyl of the C3-acylindole.
-
-
Optimize Reaction Conditions to Favor C3-Acylation:
-
Strictly Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. Moisture can deactivate the Lewis acid catalyst and affect selectivity.
-
Choice of Lewis Acid: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation.[4][5] A stoichiometric amount is often required as it complexes with the product ketone.[5]
-
Solvent Selection: Use a non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). These solvents are less likely to interfere with the reaction compared to more polar or coordinating solvents.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions. Start the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Workflow for Minimizing N-Acylation:
Caption: Troubleshooting workflow for N-acylation.
FAQ 2: I am observing more than one acyl group being added to my indole. What is causing this di-acylation and how can I prevent it?
Answer:
While Friedel-Crafts acylation typically deactivates the aromatic ring towards further substitution, polyacylation can occur under certain circumstances. In the case of 2-methylindole, potential sites for a second acylation include the indole nitrogen (if not already acylated) and potentially less reactive carbon positions on the benzene portion of the indole ring.
Causality:
-
Excess Acylating Agent: Using a large excess of 4-methoxybenzoyl chloride and the Lewis acid catalyst can drive the reaction towards di-acylation, especially if the reaction time is prolonged or the temperature is elevated.
-
Reaction Temperature: Higher reaction temperatures provide the necessary activation energy for the less favorable second acylation to occur.
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Carefully control the stoichiometry of your reagents. Use a slight excess (1.05-1.1 equivalents) of 4-methoxybenzoyl chloride and the Lewis acid.
-
-
Temperature Management:
-
Maintain a low reaction temperature. Initiating the reaction at 0 °C and allowing it to proceed at room temperature is generally sufficient. Avoid heating the reaction mixture unless absolutely necessary and monitored closely.
-
-
Order of Addition:
-
A standard procedure involves adding the acylating agent (4-methoxybenzoyl chloride) to a pre-complexed mixture of 2-methylindole and the Lewis acid in the solvent at a low temperature. This can help to control the reaction rate and minimize side reactions.
-
Table 1: Recommended Reaction Parameters to Avoid Polyacylation
| Parameter | Recommended Condition | Rationale |
| Equivalents of 4-methoxybenzoyl chloride | 1.05 - 1.1 | Minimizes the chance of a second acylation. |
| Equivalents of Lewis Acid (e.g., AlCl₃) | 1.05 - 1.1 | Ensures complete reaction without a large excess. |
| Reaction Temperature | 0 °C to Room Temperature | Reduces the likelihood of overcoming the activation barrier for a second acylation. |
| Reaction Time | Monitor by TLC | Avoids prolonged reaction times that could lead to side products. |
FAQ 3: My workup is difficult, and I am getting a poor yield of the final product. What could be the issue?
Answer:
A common issue in Friedel-Crafts acylations is the formation of a stable complex between the ketone product and the Lewis acid catalyst.[5] This complex is often a thick, difficult-to-handle solid or oil. An improper workup will fail to break this complex, leading to low isolated yields.
Causality:
-
Product-Catalyst Complexation: The lone pair of electrons on the oxygen atom of the newly formed ketone coordinates strongly with the Lewis acid (e.g., AlCl₃). This complex is generally stable under the reaction conditions.
Troubleshooting Protocol: Effective Workup Procedure
-
Quenching:
-
After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.
-
Slowly and carefully add the reaction mixture to a beaker of crushed ice and water, or a dilute solution of hydrochloric acid (e.g., 1-2 M HCl). This should be done with vigorous stirring. The addition is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.
-
-
Extraction:
-
After the complex has been fully hydrolyzed, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
-
Washing:
-
Combine the organic extracts and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Brine (to aid in phase separation)
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can then be purified by recrystallization or column chromatography.
-
Reaction Mechanism and Workup:
Caption: Key steps in the reaction and workup.
References
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5 [research.chalmers.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. byjus.com [byjus.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Methyl-3-(4'-methoxybenzoyl)indole
Welcome to the technical support center for the purification of crude 2-Methyl-3-(4'-methoxybenzoyl)indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during purification.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My purified product is a persistent oil or fails to crystallize.
-
Question: I've removed the solvent after column chromatography, but the resulting product is a thick oil that won't solidify. What's causing this and how can I induce crystallization?
-
Answer: "Oiling out" is a common problem when residual solvents or impurities are present, which can depress the melting point of your compound. Here’s a systematic approach to tackle this:
-
Ensure Complete Solvent Removal: Initially, use a rotary evaporator to remove the bulk of the solvent. For higher boiling point solvents like ethyl acetate or dichloromethane, it's crucial to then place the flask under high vacuum for several hours to remove trace amounts.
-
Trituration: This technique involves adding a small amount of a solvent in which your desired compound is insoluble (or sparingly soluble), but the impurities are soluble. For this compound, which is moderately polar, try triturating the oil with a non-polar solvent like n-hexane or diethyl ether. Vigorously stir or sonicate the mixture. This should wash away soluble impurities and the pure compound may precipitate as a solid.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a "seed" crystal to the oil can provide a nucleation point for crystallization to begin.
-
Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or acetone). Then, slowly add a non-solvent (e.g., n-hexane) dropwise until the solution becomes persistently turbid. Allow the solution to stand, and crystals should form.[1]
-
Issue 2: Poor separation during column chromatography.
-
Question: My spots are streaking or overlapping on the TLC plate, and I'm getting mixed fractions from my column. How can I improve the separation?
-
Answer: Achieving good separation on a silica gel column is critical and depends heavily on the chosen solvent system and proper technique.[2]
-
Optimize the Eluent System: The polarity of your eluent is the most important factor. For this compound, a good starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.
-
If the Rf value of your product is too high (> 0.4), your eluent is too polar. Decrease the proportion of ethyl acetate.
-
If the Rf value is too low (< 0.2), your eluent is not polar enough. Increase the proportion of ethyl acetate.
-
A target Rf of around 0.25-0.35 on your TLC plate will generally provide the best separation on a column.
-
-
Consider a Different Solvent System: If a hexane/ethyl acetate system doesn't provide adequate separation between your product and a key impurity, consider alternatives. For instance, a dichloromethane/methanol system can offer different selectivity.
-
Sample Loading: Always load your crude product onto the column in a minimal amount of solvent. Using a large volume will lead to broad bands and poor separation. It is often best to dissolve the crude material in a small amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and then load the resulting powder onto the top of your column.
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these will lead to channeling and inefficient separation. Slurry packing is often preferred over dry packing for this reason.[2]
-
Workflow for Selecting a Purification Method
The following diagram outlines a decision-making process for selecting the most appropriate purification technique for your crude this compound.
Caption: Decision tree for purification method selection.
Issue 3: My product is contaminated with a yellow/brown color.
-
Question: After purification, my this compound is off-white or yellowish. What is the source of this color and how can I remove it?
-
Answer: Colored impurities in indole syntheses are common and often arise from oxidation or residual starting materials.
-
Activated Charcoal Treatment: During recrystallization, you can often remove colored impurities by adding a very small amount of activated charcoal to the hot solution.[2] The colored molecules adsorb to the surface of the charcoal.
-
Protocol: Add a spatula tip of charcoal to the hot, dissolved solution and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a small plug of Celite in a Pasteur pipette to remove the charcoal. Then, allow the solution to cool and crystallize as usual.
-
Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[2]
-
-
Silica Gel Plug Filtration: If the color is due to highly polar, baseline impurities, you can sometimes remove them by passing a solution of your compound through a short plug of silica gel in a funnel or pipette, eluting with your column chromatography solvent system.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route, but for a typical Friedel-Crafts acylation of 2-methylindole with 4-methoxybenzoyl chloride (or anhydride), you can expect:
-
Unreacted 2-methylindole: This is a common and less polar impurity.
-
Unreacted 4-methoxybenzoic acid/anhydride: More polar impurities that may result from the workup.
-
Regioisomers: While acylation at the C3 position is generally favored, small amounts of N-acylated or other C-acylated isomers could be present.
-
Poly-acylated products: If an excess of the acylating agent is used, di-acylated products could form.
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: A good recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[2] For this compound, a two-solvent system is often effective.
-
Methanol/Water: Dissolve the crude product in a minimal amount of hot methanol. Then, add water dropwise until the solution just begins to turn cloudy. Reheat to get a clear solution, then allow it to cool slowly.[1]
-
Dichloromethane/Hexane: Dissolve the crude product in a minimal amount of dichloromethane at room temperature. Slowly add hexane until turbidity is observed. This is a good option if your compound is sensitive to heat.
-
Ethanol or Isopropanol: These single-solvent systems can also be effective.
| Solvent System | "Good" Solvent | "Bad" (Anti-solvent) | Typical Ratio (v/v) | Notes |
| Methanol/Water | Methanol | Water | ~10:1 to 5:1 | Excellent for inducing crystallization of moderately polar compounds. |
| Dichloromethane/Hexane | Dichloromethane | n-Hexane | ~1:3 to 1:5 | Good for compounds that are highly soluble in chlorinated solvents. |
| Ethyl Acetate/Hexane | Ethyl Acetate | n-Hexane | ~1:2 to 1:4 | A versatile system with a good balance of polarity. |
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques should be used to confirm the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.
-
Melting Point: A sharp melting point range (typically < 2 °C) that matches the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure and assessing purity. The absence of signals corresponding to impurities is a strong confirmation.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the method of choice. A single, sharp peak is indicative of a pure compound.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Develop a TLC plate with your crude material using varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives your product an Rf of ~0.3.
-
Column Preparation: Prepare a silica gel column using the chosen eluent. A general rule is to use 50-100 g of silica gel for every 1 g of crude material.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent to create a dry powder. Carefully add this powder to the top of your prepared column.
-
Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator to yield the purified compound.[2]
Protocol 2: Recrystallization from Ethanol
-
Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Heating: Add a minimal amount of ethanol (~5-10 mL) and gently heat the mixture on a hotplate with stirring until the solid completely dissolves. Add more ethanol dropwise if needed to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven.
References
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Indoles
Welcome to the Technical Support Center for the synthesis of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in indole synthesis. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Indole and its derivatives are of immense importance in medicinal chemistry due to their wide range of pharmacological activities, including antiviral, anti-HIV, antidepressant, and antimicrobial properties.[1] The synthesis of these crucial heterocyclic compounds, however, can be fraught with challenges, from low yields to the formation of intractable side products. This guide will focus on three major synthetic routes: the Fischer Indole Synthesis, the Bischler-Möhlau Synthesis, and modern Palladium-Catalyzed methods.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of substituted indoles.
Q1: What are the most common reasons for low yield in a Fischer indole synthesis?
Low yields in the Fischer indole synthesis can often be attributed to several factors:
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentrations can significantly impact the yield.[2]
-
Poor Quality Starting Materials: Impurities in the phenylhydrazine or the aldehyde/ketone can lead to side reactions and a reduced yield of the desired product.[2]
-
Inappropriate Catalyst Selection: The choice and concentration of the acid catalyst are critical and highly substrate-dependent.[2][3] Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, and the optimal choice may require screening.[4][5][6][7]
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can impede the key cyclization step.[8][9]
-
Substrate Electronic Effects: Electron-donating groups on the phenylhydrazine can sometimes lead to undesired side reactions by stabilizing intermediates that divert from the desired reaction pathway.[9]
Q2: I am observing multiple spots on my TLC plate during a Fischer indole synthesis. What are the common side reactions?
The formation of multiple products is a common issue. Key side reactions include:
-
Formation of Regioisomers: When using unsymmetrical ketones, two different ene-hydrazine intermediates can form, leading to a mixture of regioisomeric indoles.[7] The regioselectivity can be influenced by the acidity of the medium and steric factors.
-
Aldol Condensation: The aldehyde or ketone starting material can undergo self-condensation under acidic conditions, especially at elevated temperatures.
-
Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions between the indole product and other species in the reaction mixture.[3]
-
Decomposition: Harsh acidic conditions or excessively high temperatures can lead to the decomposition of starting materials or the indole product, often visible as tar-like substances.[8][10]
Q3: How critical is the choice of acid catalyst in a Fischer indole synthesis?
The choice of acid catalyst is highly critical and can significantly influence the reaction's yield and selectivity.[2][11]
-
Brønsted Acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) are effective proton donors that facilitate the key protonation and rearrangement steps.[4][5][6][7]
-
Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃) act as electron pair acceptors and can be milder, which is advantageous for sensitive substrates.[4][5][6][7][9] The optimal catalyst often depends on the specific substrates, and screening of different acids may be necessary. For instance, polyphosphoric acid (PPA) is often a very effective catalyst for this reaction.[3]
Q4: What are the main limitations of the Bischler-Möhlau indole synthesis?
While a classic method, the Bischler-Möhlau synthesis has limitations that have historically restricted its use:
-
Harsh Reaction Conditions: The reaction typically requires high temperatures and an excess of aniline, which can be unsuitable for sensitive substrates.[12][13]
-
Poor Yields and Unpredictable Regioselectivity: Yields can be low, and the reaction can produce a mixture of 2-aryl and 3-aryl indole regioisomers, making purification difficult.[13][14] Recent advancements, such as the use of microwave irradiation and milder catalysts like lithium bromide, have addressed some of these drawbacks.[12][13]
Q5: What are the advantages of using palladium-catalyzed methods for indole synthesis?
Palladium-catalyzed reactions have emerged as powerful alternatives for indole synthesis, offering several advantages:
-
Milder Reaction Conditions: These methods often proceed under much milder conditions than the classical acid-catalyzed syntheses.[15]
-
Greater Functional Group Tolerance: Palladium catalysis is often compatible with a wider range of functional groups, allowing for the synthesis of more complex and highly functionalized indoles.[16]
-
Access to Diverse Substitution Patterns: These methods provide access to substituted indoles that are difficult to prepare using traditional methods.[17] Examples include the Larock and Mori-Ban indole syntheses.[15]
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of substituted indoles.
Problem 1: Low or No Yield of the Desired Indole Product
Workflow for Troubleshooting Low Yield
References
- 1. chemijournal.com [chemijournal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. Fischer_indole_synthesis [chemeurope.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 13. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole synthesis [organic-chemistry.org]
- 17. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
Technical Support Center: Overcoming Poor Solubility of 2-Methyl-3-(4'-methoxybenzoyl)indole
Prepared by: Senior Application Scientist, Formulation & Development
Welcome to the technical support center for 2-Methyl-3-(4'-methoxybenzoyl)indole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this indole derivative. Indole and its derivatives are foundational scaffolds in drug discovery, but their inherent hydrophobicity frequently presents significant hurdles in experimental setups, from in vitro assays to preclinical formulation.[1]
This document provides in-depth, troubleshooting-oriented guidance to diagnose and resolve solubility issues, ensuring the reliability and reproducibility of your experimental results.
Compound Profile: this compound
Understanding the physicochemical properties of a compound is the first step in troubleshooting its solubility. While specific experimental data for this exact molecule is limited, we can infer its characteristics based on its structural components—an indole ring, a methyl group, and a methoxybenzoyl group.
| Property | Estimated Value / Characteristic | Rationale & Implications for Solubility |
| Molecular Formula | C₁₇H₁₅NO₂ | - |
| Molecular Weight | ~265.31 g/mol | Moderate molecular weight. |
| Structure | A bicyclic aromatic indole core with a substituted benzoyl group. | The large, fused aromatic system is inherently hydrophobic.[2] |
| LogP (Octanol/Water) | High (Estimated > 4) | The high LogP value indicates strong lipophilicity and predicts very low intrinsic aqueous solubility. |
| Ionizable Groups | None (Effectively Neutral) | The indole nitrogen is very weakly acidic (pKa ~17) and not ionizable under physiological pH. The ether and ketone groups are non-ionizable. Therefore, pH modification will be an ineffective strategy for solubilization .[3][4] |
| General Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol, DMF); Poorly soluble in water.[5][6] | Direct dissolution in aqueous buffers will likely fail. A solubilization strategy is mandatory for most applications. |
Troubleshooting & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered by researchers. Each answer provides a mechanistic explanation and actionable protocols.
Q1: My compound precipitated when I diluted my DMSO stock into an aqueous buffer. What is happening and how can I fix it?
A1: This is the most common manifestation of poor aqueous solubility. Your compound is fully dissolved in the highly polar aprotic solvent, dimethyl sulfoxide (DMSO).[7] However, when this stock solution is introduced into an aqueous environment, the DMSO is diluted, and the solvent environment rapidly becomes dominated by water. The compound's concentration now far exceeds its thermodynamic solubility limit in the aqueous medium, causing it to crash out of solution as a precipitate.[3] This leads to inaccurate and unreliable results in biological assays because the effective concentration of the dissolved compound is unknown and variable.[7]
Immediate Corrective Actions:
-
Do Not Proceed with the Experiment: Using a solution with precipitate will yield meaningless data.
-
Determine the Kinetic Solubility Limit: Before redesigning your formulation, it's crucial to know the approximate solubility boundary. Perform a simple kinetic solubility test in your final assay medium to establish the maximum concentration achievable with your current DMSO stock method.[3]
-
Implement a Solubilization Strategy: You must employ a formulation technique to increase the apparent solubility of the compound in your aqueous system. The following questions detail the primary methods.
Q2: What are the primary strategies to increase the aqueous solubility of this compound?
A2: For a neutral, hydrophobic molecule like this, three main strategies are highly effective. The choice depends on the required final concentration, the experimental system (in vitro vs. in vivo), and tolerance for excipients.[8][9][10]
-
Co-solvency: The use of water-miscible organic solvents to create a solvent mixture that is more favorable for the solute.[11][12]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the core of a cyclic oligosaccharide.[13][14]
-
Micellar Solubilization with Surfactants: Using amphiphilic molecules that form micelles to sequester the compound from the bulk water.[15][16]
The following workflow provides a decision-making framework for selecting the appropriate strategy.
Caption: Decision workflow for selecting a solubilization strategy.
Q3: How do I use co-solvents, and what is a reliable protocol?
A3: Co-solvents work by reducing the polarity of the bulk solvent (water), making it a more hospitable environment for hydrophobic molecules.[10][11] They disrupt the strong hydrogen-bonding network of water, which is responsible for "squeezing out" non-polar compounds.[] A combination of co-solvents is often more effective than a single one.[18]
Experimental Protocol: Preparing a Co-solvent Formulation
This protocol aims to create a 10 mM stock solution in a co-solvent system suitable for further dilution into aqueous media.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)[]
-
Ethanol (Absolute)
-
Saline or appropriate aqueous buffer
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound. For 1 mL of a 10 mM stock, you would need ~2.65 mg.
-
Initial Dissolution: Dissolve the compound in a minimal amount of DMSO. For example, add 100 µL of DMSO to the solid and vortex until fully dissolved.
-
Add Secondary Co-solvents: To the DMSO solution, add other co-solvents while stirring. A common starting formulation for preclinical studies is a mixture containing PEG 400.[7] A robust starting ratio could be:
-
10% DMSO
-
40% PEG 400
-
50% Water or Saline For our 1 mL stock, this would mean adding 400 µL of PEG 400.
-
-
Final Dilution: Slowly add the final aqueous component (e.g., 500 µL of saline) to the organic solvent mixture, vortexing continuously to maintain homogeneity.
-
Verification: Visually inspect the final stock solution for any signs of precipitation. This 10 mM stock is now more robust for dilution into your final assay buffer.
-
Control: Always remember to run a vehicle control in your experiments, containing the same final concentration of the co-solvent mixture as your test samples.[7]
Q4: How can cyclodextrins help, and what is the protocol for preparing an inclusion complex?
A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They act as molecular hosts, encapsulating the "guest" drug molecule within their non-polar core.[14][19] This "inclusion complex" effectively masks the hydrophobic nature of the drug, presenting a hydrophilic exterior to the aqueous solvent and dramatically increasing its apparent solubility.[8][20] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and lower toxicity compared to natural CDs.[21]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
This protocol uses the co-evaporation method, which is highly efficient for creating stable inclusion complexes.[19]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol or Acetone (volatile organic solvent)
-
Deionized Water
Procedure:
-
Dissolve the Drug: Dissolve a known amount of the indole compound in a suitable volume of a volatile organic solvent (e.g., 10 mg in 2-3 mL of ethanol).
-
Dissolve the Cyclodextrin: In a separate container, dissolve the HP-β-CD in deionized water. A 1:2 molar ratio of drug to CD is a good starting point. For 10 mg of drug (~0.038 mmol), you would use ~105 mg of HP-β-CD (MW ~1380 g/mol , for 0.076 mmol). Dissolve this in 5-10 mL of water.
-
Mix Solutions: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring vigorously.
-
Solvent Evaporation: Stir the mixture for 24 hours to allow for complex formation. Then, remove the organic solvent using a rotary evaporator. This step is critical as it forces the hydrophobic drug into the CD cavity as its organic solvent is removed.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain a solid, powdered inclusion complex. This powder can be stored and easily dissolved in aqueous buffers to the desired concentration.
-
Confirmation (Optional): Techniques like DSC, XRD, or NMR can be used to confirm the formation of the inclusion complex.
Q5: When should I consider using surfactants, and what are the key considerations?
A5: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[16][22] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drugs like your indole derivative can partition into the hydrophobic core, effectively solubilizing them in the bulk aqueous phase.[15][23]
When to Use Surfactants:
-
When co-solvents and cyclodextrins are not sufficient or are incompatible with your system.
-
In formulations where surfactants are already present (e.g., some cell culture media).
-
For in vivo formulations, where they can also aid in absorption.[15]
Key Considerations:
-
Choice of Surfactant: For biological assays, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are generally preferred due to their lower potential for causing cell lysis or protein denaturation compared to ionic surfactants.[3][16]
-
Concentration: The surfactant concentration must be above its CMC to form micelles and solubilize the compound.[23] However, excessively high concentrations can be toxic to cells.
-
HLB Value: The Hydrophilic-Lipophilic Balance (HLB) value helps select the right surfactant for a given application (e.g., oil-in-water emulsions). High HLB surfactants are more suitable for solubilization in aqueous systems.[16]
Protocol Outline:
-
Prepare a stock solution of the surfactant (e.g., 10% w/v Tween® 80 in water).
-
Prepare a concentrated stock of your drug in a minimal amount of organic solvent (e.g., DMSO).
-
In your final buffer, add the surfactant stock to a concentration above its CMC (for Tween® 80, the CMC is ~0.012 mM or ~0.0015%).
-
Slowly add the concentrated drug stock to the surfactant-containing buffer while vortexing. The micelles will incorporate the drug molecules as they are introduced.
Summary of Solubilization Techniques
| Technique | Mechanism | Pros | Cons | Typical Concentration |
| Co-solvency | Reduces solvent polarity.[11] | Simple, quick, inexpensive. | Potential for solvent toxicity in assays; risk of precipitation upon high dilution.[18] | 1-10% organic solvent in final solution. |
| Cyclodextrins | Forms a host-guest inclusion complex.[8][14] | High solubilization capacity; reduces solvent toxicity; can improve stability.[20] | More complex preparation; potential for non-specific interactions with other molecules.[21] | 1-10% w/v of cyclodextrin. |
| Surfactants | Micellar encapsulation of the drug.[15][16] | High solubilization power; can improve membrane permeability. | Potential for cell toxicity and protein denaturation; must be used above the CMC.[16] | 0.1-2% w/v of surfactant. |
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. rjptonline.org [rjptonline.org]
- 7. benchchem.com [benchchem.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. mdpi.com [mdpi.com]
- 16. jocpr.com [jocpr.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. humapub.com [humapub.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 23. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of 2-Methyl-3-(4'-methoxybenzoyl)indole under different conditions
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-3-(4'-methoxybenzoyl)indole. Understanding the stability of this molecule under various environmental conditions is critical for ensuring the integrity of experimental data, defining appropriate storage and handling procedures, and for the development of stable pharmaceutical formulations. This document provides a comprehensive overview of potential stability issues in a troubleshooting-focused, question-and-answer format. The guidance and protocols herein are grounded in established principles of chemical stability and are supported by authoritative references from the field.
Disclaimer: Specific stability data for this compound is not extensively available in public literature. Therefore, the information provided is based on the known reactivity of the indole scaffold, benzoyl moieties, and general principles of drug stability testing as outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
Hydrolytic Stability
Question: I am observing a loss of purity of my this compound sample in an aqueous buffer. What could be the cause and how can I mitigate this?
Answer: Indole derivatives, particularly those with acyl substituents, can be susceptible to hydrolysis, especially under non-neutral pH conditions. The ester-like linkage of the benzoyl group at the C3 position of the indole is a potential site for hydrolytic cleavage.
Causality:
-
pH-Dependent Hydrolysis: The rate of hydrolysis is often catalyzed by either acid or base. In acidic conditions, protonation of the carbonyl oxygen of the benzoyl group can make it more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion can directly attack the carbonyl carbon.
-
Mechanism: The likely primary degradation pathway is the cleavage of the bond between the indole ring and the benzoyl group, which would yield 2-methylindole and 4-methoxybenzoic acid as the main degradation products.
Troubleshooting Protocol:
-
pH Control: Maintain the pH of your aqueous solutions as close to neutral (pH 7.0) as possible, unless your experimental conditions require otherwise. Use buffered systems to ensure pH stability.
-
Temperature Management: Hydrolytic degradation is temperature-dependent.[6][7] If possible, conduct your experiments at lower temperatures to reduce the rate of degradation.
-
Solvent Selection: If your experiment allows, consider using a co-solvent system (e.g., with acetonitrile or ethanol) to reduce the concentration of water and potentially slow down hydrolysis.
-
Forced Degradation Study: To confirm hydrolytic instability, perform a forced degradation study. Expose solutions of your compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at a slightly elevated temperature (e.g., 40-60°C) for a defined period. Analyze the samples at different time points using a stability-indicating analytical method, such as HPLC-UV or LC-MS.[8]
Data Summary: Expected Hydrolytic Stability Profile
| Condition | Expected Stability | Potential Degradants |
| Acidic (pH < 4) | Low | 2-Methylindole, 4-Methoxybenzoic acid |
| Neutral (pH 6-8) | High | Minimal degradation expected |
| Basic (pH > 9) | Low | 2-Methylindole, 4-Methoxybenzoic acid |
Photostability
Question: My solid sample of this compound is showing discoloration and the appearance of new peaks in my chromatogram after being left on the benchtop. Could this be due to light exposure?
Answer: Yes, indole-containing compounds are known to be sensitive to light and can undergo photodegradation.[9] The indole ring system can absorb UV radiation, leading to the formation of reactive excited states that can then undergo various chemical reactions.
Causality:
-
Photochemical Reactions: Upon absorption of light, the indole moiety can undergo photo-oxidation, dimerization, or other complex rearrangements. The presence of the electron-rich methoxybenzoyl group could also influence the photochemical reactivity.
-
Discoloration: The formation of colored degradation products is a common indicator of photodegradation in indole-containing molecules.
Troubleshooting Protocol:
-
Light Protection: Always store and handle this compound in amber vials or containers wrapped in aluminum foil to protect it from light.[10]
-
Controlled Laboratory Lighting: Minimize exposure to direct sunlight and strong artificial light in the laboratory.
-
Photostability Testing (as per ICH Q1B): To formally assess photostability, expose a sample of the compound to a standardized light source that provides both visible and UV light.[11][12][13] A dark control sample, shielded from light, should be stored under the same temperature and humidity conditions to differentiate between thermal and photodegradation.[10]
-
Light Source: Use a calibrated light source that meets ICH Q1B requirements, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11]
-
Sample Analysis: Analyze the light-exposed and dark control samples for changes in purity and the formation of degradation products using a suitable analytical method.
-
Caption: Potential sites of oxidative attack.
Analytical Method Considerations
Question: What is the best analytical method to use for stability testing of this compound?
Answer: A stability-indicating analytical method is crucial. This is a method that can separate the intact drug from its degradation products, allowing for accurate quantification of both. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. [14][15][16] Recommended Analytical Method Parameters (HPLC-UV):
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating compounds of varying polarity.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) for this compound should be used. A photodiode array (PDA) detector is beneficial as it can provide spectral information for both the parent compound and any degradation products.
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Official web site : ICH [ich.org]
- 4. Ich guideline for stability testing | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. q1scientific.com [q1scientific.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. agilent.com [agilent.com]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Results in Bioassays with 2-Methyl-3-(4'-methoxybenzoyl)indole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-3-(4'-methoxybenzoyl)indole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your bioassays and interpret your results with confidence.
Introduction
This compound belongs to a class of indole derivatives that have garnered significant interest in oncological research. Structurally similar compounds, particularly those with a methoxybenzoyl moiety, have been identified as inhibitors of tubulin polymerization.[1][2][3] These agents disrupt microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis.[1][4] Consequently, the primary applications for this compound are in cancer cell viability assays, tubulin polymerization assays, and cell cycle analysis.
This guide will address common challenges encountered during these bioassays, from issues with compound solubility to interpreting unexpected cellular responses.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific problems you may encounter during your experiments.
Issue 1: Compound Precipitation in Cell Culture Media
Question: I'm dissolving my this compound in DMSO to make a stock solution. However, when I add it to my aqueous cell culture medium, a precipitate forms. Why is this happening and how can I prevent it?
Answer: This is a very common issue with indole-based compounds, which are often characterized by poor aqueous solubility.[5] The precipitation occurs because the DMSO concentration dramatically decreases upon dilution in your aqueous media, leading to the compound crashing out of solution.[1][5] Here is a systematic approach to troubleshoot this problem:
-
Optimize the Dilution Process: Rapid, localized high concentrations of the compound can trigger precipitation. To avoid this, add the DMSO stock solution dropwise to your cell culture medium while gently vortexing or swirling the medium.[5] This ensures immediate and thorough mixing.
-
Control Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though it is always best to keep this as low as possible.[6] It is crucial to include a vehicle control in your experiments (media with the same final DMSO concentration but without the compound) to account for any solvent-induced effects.[5]
-
Pre-warm the Medium: Gently warming your cell culture medium to 37°C before adding the compound stock can sometimes improve solubility and prevent precipitation.[5]
-
Consider Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in pre-warmed media to reach your final desired concentration.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results (e.g., in MTT Assays)
Question: My IC50 values for this compound vary significantly between experiments using an MTT assay. What could be the cause of this variability?
Answer: Inconsistent results in cell viability assays like the MTT assay are a common challenge and can stem from several factors. The MTT assay measures mitochondrial reductase activity, which is assumed to be proportional to the number of viable cells.[7] However, experimental conditions can influence this enzymatic activity.[7][8]
| Potential Cause | Explanation | Recommended Solution |
| Compound Precipitation | As discussed in Issue 1, if the compound is not fully dissolved, the effective concentration in your wells will be inconsistent. | Follow the solubility troubleshooting steps outlined above. Visually inspect your plates for any signs of precipitation before and after adding the compound. |
| Variable Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout.[8] | Ensure you have a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting into each well. Avoid "edge effects" by not using the outer wells of the plate, as these are more prone to evaporation. |
| Incomplete Formazan Solubilization | In MTT assays, the purple formazan crystals must be completely dissolved before reading the absorbance. Incomplete solubilization is a major source of error.[8] | After the incubation with MTT, ensure the formazan crystals are fully dissolved in the solubilization solution (e.g., DMSO). Mix thoroughly and visually inspect the wells to confirm there are no remaining crystals. |
| Interference with MTT Reduction | Some compounds can directly interact with the MTT reagent, either reducing it non-enzymatically or inhibiting the mitochondrial reductases. This can lead to artificially high or low viability readings. | To test for this, run a "no-cell" control where you incubate your compound in cell culture medium without cells, and then perform the MTT assay.[8] A significant color change indicates direct chemical reduction of MTT by your compound. |
| Alterations in Cell Metabolism | Your compound might be altering the metabolic activity of the cells without necessarily killing them, which would affect the MTT readout. | Complement your MTT assay with a different type of viability or cytotoxicity assay that has a different readout, such as a trypan blue exclusion assay (measures membrane integrity) or an LDH release assay (measures cytotoxicity).[7] |
Issue 3: Unexpected Fluorescence in Bioassays
Question: I am observing background fluorescence in my assay that seems to be coming from the compound itself. Can this compound interfere with fluorescence-based assays?
Answer: Yes, indole-containing compounds are known to be fluorescent.[5][9] The indole scaffold has an excitation peak around 274 nm and an emission peak around 332 nm.[9] However, substitutions on the indole ring can shift these wavelengths.[5] If the excitation and emission spectra of your compound overlap with those of the fluorescent probes in your assay, you will encounter interference.
Troubleshooting Steps:
-
Characterize the Compound's Fluorescence: If you have access to a spectrophotometer, measure the excitation and emission spectra of this compound in your assay buffer. This will tell you the exact wavelengths at which it fluoresces.
-
Run a "Compound-Only" Control: In your assay plate, include wells that contain only the compound in the assay buffer (without cells or other reagents). This will allow you to quantify the background fluorescence from the compound at the wavelengths you are using for your assay.
-
Subtract the Background: You can subtract the fluorescence intensity of the "compound-only" control from your experimental wells. However, be aware that the cellular environment can sometimes alter the fluorescence properties of a compound.
-
Choose Fluorophores with Different Spectra: If possible, select fluorescent probes for your assay that have excitation and emission spectra that do not overlap with your compound. Aim for probes that are excited by and emit at longer wavelengths (e.g., in the red or far-red spectrum), as this is less common for small molecules like your compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Based on extensive research on structurally related compounds, the primary mechanism of action is believed to be the inhibition of tubulin polymerization.[1][2][3] By binding to tubulin, the compound disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1][4]
Q2: What are the key bioassays to assess the activity of this compound?
A2: The following bioassays are commonly used to characterize compounds of this class:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT, SRB): To determine the concentration-dependent inhibitory effect on cancer cell growth and to calculate the IC50 value.[10]
-
Tubulin Polymerization Assay: A direct, in vitro assay to confirm that the compound inhibits the polymerization of purified tubulin.[1][4]
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound causes an accumulation of cells in a specific phase of the cell cycle, typically the G2/M phase for tubulin inhibitors.[11][12][13]
-
Apoptosis Assays (e.g., Annexin V/PI staining): To confirm that the observed cytotoxicity is due to programmed cell death.[14]
Q3: How should I prepare and store stock solutions of this compound?
A3: Due to its poor aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[5] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light, as indole derivatives can be light-sensitive.
Q4: I am observing that at low concentrations, my compound seems to increase cell viability slightly above the control (over 100%). Is this a real effect?
A4: This phenomenon, where a low dose of a toxic substance can have a stimulatory effect, is known as hormesis.[7] It is sometimes observed in cell viability assays. However, it can also be an artifact of the assay itself. For example, the compound might be stimulating mitochondrial reductase activity without actually increasing the number of cells.[7] It is important to confirm this observation with a direct cell counting method (e.g., trypan blue exclusion) to distinguish between a true hormetic effect and an assay artifact.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
For sterile applications, the stock solution can be filtered through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
When preparing working solutions, dilute the DMSO stock in pre-warmed (37°C) cell culture medium, adding the stock dropwise while mixing to prevent precipitation.[5]
Protocol 2: General MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Remember to include a vehicle control (medium with the same final DMSO concentration as your highest compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of your compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[15]
References
- 1. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugated indole-imidazole derivatives displaying cytotoxicity against multidrug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spectrum [Indole] | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Multiparameter cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of the Leishmania mexicana promastigote cell cycle using imaging flow cytometry provides new insights into cell cycle flexibility and events of short duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-methylindole-induced toxicity to human bronchial epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Scientist's Guide to Improving Fischer Indole Synthesis Yields with Hindered Ketones
Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with sterically hindered ketones in this classic and powerful reaction. My aim is to provide not just protocols, but a deeper understanding of the mechanistic hurdles and how to overcome them, drawing from both foundational principles and modern advancements in the field.
Frequently Asked Questions (FAQs)
Q1: Why are my yields so low when using a hindered ketone in the Fischer indole synthesis?
Low yields with hindered ketones are a common challenge and are primarily due to steric hindrance impacting key steps of the reaction mechanism. The classical Fischer indole synthesis involves the formation of a phenylhydrazone, its tautomerization to an ene-hydrazine, a crucial[1][1]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[2][3] With bulky ketones, the steric strain can significantly slow down or prevent the necessary conformational changes for both the[1][1]-sigmatropic rearrangement and the final intramolecular cyclization.[4] This often leads to incomplete conversion or the prevalence of side reactions.
Q2: What is the rate-determining step for hindered ketones, and how does that influence my strategy?
For many Fischer indole syntheses, the acid-catalyzed tautomerization of the hydrazone to the ene-hydrazine and the subsequent[1][1]-sigmatropic rearrangement are the rate-determining steps.[5][6] With hindered ketones, the activation energy for the[1][1]-sigmatropic rearrangement is often significantly higher due to unfavorable steric interactions in the transition state. Therefore, your strategy should focus on providing sufficient energy to overcome this barrier, for instance, through higher reaction temperatures or microwave irradiation, and selecting a catalyst that can effectively facilitate this step.
Q3: Can I use a one-pot procedure for hindered ketones, or is it better to isolate the hydrazone first?
While one-pot procedures are efficient, isolating the hydrazone intermediate can be advantageous for hindered ketones. This allows you to confirm the successful formation of the hydrazone before proceeding to the more challenging cyclization step. For particularly unstable arylhydrazones, however, a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized can be beneficial to avoid decomposition.[4]
Q4: Are there alternatives to the classical Fischer indole synthesis for preparing highly substituted indoles from hindered ketones?
Yes, several other named reactions can produce indoles, such as the Bartoli, Bischler, and Buchwald-Hartwig indole syntheses.[7][8] The Buchwald modification of the Fischer indole synthesis, which involves a palladium-catalyzed cross-coupling to form the hydrazone, can be particularly useful as it expands the scope of accessible starting materials.[2][8] For some substitution patterns, these alternative methods may offer a more viable route.
Troubleshooting Guides for Hindered Ketones
Issue 1: Low to No Conversion of the Arylhydrazone
This is the most common issue when working with sterically demanding ketones. The primary cause is the high activation energy required for the key rearrangement and cyclization steps.
Causality: The bulky substituents on the ketone impede the formation of the planar transition state required for the[1][1]-sigmatropic rearrangement. This steric clash increases the energy barrier of the reaction, often making standard conditions ineffective.
Troubleshooting Workflow:
Troubleshooting workflow for low yield.
Solutions & Protocols:
-
Increase Thermal Energy: The most direct approach is to increase the reaction temperature.[9] Refluxing in high-boiling solvents like toluene, xylene, or ethylene glycol can provide the necessary energy.
-
Employ a Stronger Acid Catalyst: Standard Brønsted acids may not be sufficient. More potent catalysts are often required to drive the reaction forward.
-
Polyphosphoric Acid (PPA): PPA is an excellent dehydrating agent and a strong Brønsted acid, often used for challenging Fischer indole syntheses. It can be used as both the catalyst and the solvent.[10][11][12]
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This superacidic medium is highly effective for indolization and can also influence regioselectivity.[13][14]
-
Lewis Acids: Strong Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are commonly used and can be more effective than Brønsted acids for certain substrates.[3][6][10]
-
-
Utilize Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields, especially for sluggish reactions. The rapid and efficient heating provided by microwaves can help overcome the high activation energy barrier.[1][15]
-
Protocol Example (Microwave-Assisted):
-
In a microwave-safe vessel, combine the arylhydrazine hydrochloride (1 eq.), the hindered ketone (1.05 eq.), and a suitable catalyst (e.g., p-toluenesulfonic acid).[1]
-
If using a solvent, a high-boiling polar aprotic solvent can be effective. Alternatively, solvent-free conditions can be attempted.[1][16]
-
Seal the vessel and irradiate in a microwave reactor at a temperature and time determined by initial screening (e.g., 150-200 °C for 5-30 minutes).
-
Monitor the reaction by TLC or LC-MS to optimize conditions.
-
-
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) at high temperatures can be effective, as it maximizes the concentration of reactants.[16]
Issue 2: Formation of Byproducts and Tar
High temperatures and strong acids, while necessary for hindered ketones, can also lead to decomposition and the formation of polymeric tar-like substances.
Causality: The indole product itself can be sensitive to harsh acidic conditions and may degrade or polymerize. Additionally, side reactions like N-N bond cleavage in the hydrazone intermediate can become more prevalent under forcing conditions.
Solutions:
-
Optimize Catalyst Loading and Reaction Time: Use the minimum amount of acid catalyst necessary to promote the reaction and monitor the reaction closely to avoid prolonged heating after the reaction is complete.
-
Gradual Temperature Increase: Instead of immediately heating to a high temperature, gradually ramp up the temperature to find the optimal balance between reaction rate and decomposition.
-
Choice of Acid: While strong acids are needed, some may be more prone to causing decomposition than others. A screening of different Brønsted and Lewis acids is recommended. For instance, if PPA is causing excessive charring, a switch to a Lewis acid like ZnCl₂ in a high-boiling solvent might be a better option.
Issue 3: Regioselectivity Issues with Unsymmetrical Hindered Ketones
When an unsymmetrical hindered ketone is used, there is the potential for the formation of two different regioisomeric indoles.
Causality: The formation of two different ene-hydrazine intermediates is possible, leading to two different indole products. The ratio of these products is influenced by both steric effects and the acidity of the reaction medium.[13][17] Generally, the reaction will favor the formation of the less sterically hindered ene-hydrazine.
Solutions:
-
Catalyst Control: The choice of acid catalyst can significantly influence the regioselectivity.
-
Eaton's Reagent: As mentioned, Eaton's reagent has been shown to provide excellent regiocontrol, often favoring the formation of the 3-unsubstituted indole from methyl ketones.[13][14]
-
Lewis vs. Brønsted Acids: The nature of the acid can alter the product ratio. It is advisable to screen both types of acids to determine the optimal conditions for the desired regioisomer.
-
-
Temperature Effects: Higher temperatures can sometimes favor the thermodynamically more stable product, while lower temperatures may favor the kinetically controlled product. Experimenting with a range of temperatures is recommended.
Data Summary: Catalyst Selection for Hindered Ketones
The following table provides a general comparison of commonly used acid catalysts for the Fischer indole synthesis with challenging substrates. The optimal choice is highly substrate-dependent and will require empirical optimization.
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Zinc Chloride (ZnCl₂) | Lewis Acid | High temperature (reflux in high-boiling solvents) | Commonly used, effective for many substrates.[3][10] | Can require stoichiometric amounts, workup can be challenging. |
| Boron Trifluoride (BF₃·OEt₂) | Lewis Acid | Varies, can be used at lower temperatures than ZnCl₂ | Powerful Lewis acid, often highly effective.[3][10] | Moisture sensitive, corrosive. |
| Polyphosphoric Acid (PPA) | Brønsted Acid | High temperature (100-200 °C), often used as solvent | Strong dehydrating agent, very effective for cyclization.[11][12] | Viscous, difficult to stir, workup can be challenging. Can cause charring. |
| Eaton's Reagent | Brønsted Acid | Moderate to high temperature | Very strong acid, can improve yields and control regioselectivity.[13][14] | Harsh conditions can lead to decomposition of sensitive substrates. |
| p-Toluenesulfonic Acid (p-TSA) | Brønsted Acid | Reflux in various solvents | Milder than PPA, good for substrates sensitive to very strong acids.[1][3] | May not be effective for highly unreactive ketones. |
| Ionic Liquids | Brønsted or Lewis Acid | Moderate to high temperature | Can act as both solvent and catalyst, often recyclable, can improve yields.[18] | Can be expensive, may require specific workup procedures. |
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
- 12. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]
- 13. researchwithnj.com [researchwithnj.com]
- 14. benchchem.com [benchchem.com]
- 15. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 2-Methyl-3-(4'-methoxybenzoyl)indole for Preclinical Studies
Introduction This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2-Methyl-3-(4'-methoxybenzoyl)indole, a key intermediate for various therapeutic candidates. The successful transition from bench-scale synthesis to the production of multi-gram or kilogram batches required for preclinical evaluation hinges on a robust, reproducible, and well-characterized chemical process.[1][2] This document outlines a validated synthetic protocol, addresses common experimental challenges, and provides in-depth troubleshooting guidance to ensure the consistent production of high-purity material that meets the stringent requirements for preclinical testing.[3][4][5]
Section 1: Recommended Scalable Synthetic Protocol
The most reliable and scalable method for synthesizing this compound is the Friedel-Crafts acylation of 2-methylindole.[6][7] This electrophilic aromatic substitution reaction is highly regioselective for the C-3 position of the indole nucleus, driven by the electron-donating nature of the indole nitrogen.[8] While various Lewis acids can catalyze this transformation, aluminum chloride (AlCl₃) remains a cost-effective and efficient choice for scale-up, provided that anhydrous conditions are strictly maintained and the workup procedure is carefully controlled.
Experimental Workflow Overview
The following diagram outlines the critical stages of the synthesis, from reaction setup to the isolation of the final, high-purity active pharmaceutical ingredient (API).
Caption: High-level workflow for the scalable synthesis of this compound.
Reagents & Materials
| Reagent | Formula | MW | Molar Eq. | Notes |
| 2-Methylindole | C₉H₉N | 131.17 | 1.0 | Purity >98%. May require recrystallization from hexane if discolored.[9] |
| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 1.1 | Purity >99%. Highly sensitive to moisture. |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 1.2 | Anhydrous grade is essential. Handle in a glovebox or under inert gas. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~10 vol | Anhydrous grade, distilled over CaH₂. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | 2M aqueous solution for quenching. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | Saturated aqueous solution for washing. |
| Brine | NaCl (aq) | 58.44 | - | Saturated aqueous solution for washing. |
| Isopropanol (IPA) | C₃H₈O | 60.10 | - | Example recrystallization solvent. |
Step-by-Step Protocol
-
Reaction Setup: Under a nitrogen atmosphere, charge a clean, dry, jacketed reactor with 2-methylindole (1.0 eq) and anhydrous dichloromethane (5 volumes). Begin stirring and cool the vessel to 0-5 °C.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C. The formation of a complex between the indole and Lewis acid is exothermic.
-
Causality Note: Portion-wise addition is critical for managing the exotherm on a large scale. A runaway reaction can lead to side products and pose a significant safety risk.
-
-
Acylating Agent Addition: In a separate vessel, dissolve 4-methoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane (2 volumes). Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the consumption of 2-methylindole by TLC or HPLC (approx. 2-4 hours).
-
Quenching: Once the reaction is complete, slowly transfer the reaction mixture onto a vigorously stirred mixture of crushed ice and 2M HCl. This should be done in a well-ventilated area due to HCl gas evolution. The quench is highly exothermic and must be controlled.
-
Causality Note: The acidic quench hydrolyzes the aluminum-ketone complex, precipitating aluminum salts, and neutralizes any remaining Lewis acid.
-
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 volumes). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol, ethyl acetate/hexane) to achieve the required purity for preclinical use.[10][11]
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Section 2: Analytical Characterization for Preclinical Batches
For preclinical studies, it is imperative to confirm the structure, identity, purity, and stability of the synthesized compound.[5] A comprehensive analytical package should be generated for each batch.
| Analysis | Technique | Purpose | Expected Results |
| Identity | ¹H & ¹³C NMR | Confirms chemical structure and regiochemistry | Spectra consistent with the proposed structure; characteristic shifts for indole, methyl, and methoxybenzoyl protons/carbons. |
| Identity | Mass Spec (MS) | Confirms molecular weight | [M+H]⁺ = 266.12 g/mol for C₁₇H₁₅NO₂. |
| Purity | HPLC-UV | Quantifies purity and detects impurities | ≥99.5% purity by peak area at a suitable wavelength (e.g., 254 nm). |
| Residual Solvent | GC-HS | Quantifies remaining solvents from synthesis | Solvents should be below ICH limits. |
| Appearance | Visual | Confirms physical state and color | Off-white to pale yellow crystalline solid. |
This data is foundational for the Chemistry, Manufacturing, and Controls (CMC) section of regulatory filings.[3]
Section 3: Frequently Asked Questions (FAQs)
Q1: Is AlCl₃ the only catalyst option? What about alternatives for cleaner synthesis? A: While AlCl₃ is robust and inexpensive, its workup can be challenging on a large scale due to the formation of viscous aluminum hydroxides. Alternatives include other Lewis acids like ZnCl₂, FeCl₃, or BF₃·OEt₂. More modern, "greener" approaches utilize catalytic amounts of metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) or organocatalysts like DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), which can simplify purification, though they may require higher temperatures and longer reaction times.[12] For a first-pass scalable synthesis, AlCl₃ remains a pragmatic and well-documented choice.
Q2: How critical is regioselectivity? Is there a risk of N-acylation? A: For 2-methylindole, C-3 acylation is strongly favored electronically. However, N-acylation can occur, particularly if the indole nitrogen is deprotonated or if certain catalysts are used.[13] Using a stoichiometric amount of a strong Lewis acid like AlCl₃ complexes with the indole nitrogen, which generally protects it and directs acylation to the C-3 position. The N-acyl isomer, if formed, is typically labile and can sometimes be converted to the C-3 product or removed during workup and recrystallization.
Q3: What are the primary safety and control parameters to watch during scale-up? A: The two most critical parameters are:
-
Temperature Control: Both the AlCl₃ addition and the subsequent quench are highly exothermic. A jacketed reactor with efficient cooling is mandatory. Runaway reactions can cause dangerous pressure buildup and solvent boiling.
-
Moisture Exclusion: All reagents and solvents must be anhydrous. Water reacts violently with AlCl₃ and 4-methoxybenzoyl chloride, inactivating them and generating corrosive HCl gas. The reaction should be run under an inert atmosphere (N₂ or Ar) at all times.
Q4: What purity is acceptable for preclinical toxicology studies, and how is it best achieved? A: A purity of ≥99.5% with no single impurity >0.1% is a standard target for preclinical API.[4] While chromatography can be used, it is often not economically viable for large quantities. A well-optimized crystallization is the preferred method for achieving this level of purity on a scalable basis.[11] This involves screening various solvents to find a system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain in the mother liquor.
Section 4: Troubleshooting Guide
Problem: Low or Incomplete Product Conversion
-
Potential Cause 1: Inactive Catalyst. Aluminum chloride is highly hygroscopic. If it has been improperly stored, it will be partially hydrolyzed and inactive.
-
Solution: Use a fresh, unopened bottle of anhydrous AlCl₃ or material that has been stored in a desiccator or glovebox. Ensure all glassware is rigorously dried.
-
-
Potential Cause 2: Poor Quality Starting Material. 2-methylindole can oxidize and darken on storage. Impurities can interfere with the reaction.
-
Solution: If the 2-methylindole is dark, recrystallize it from hexane prior to use.[9] Verify the purity of 4-methoxybenzoyl chloride, as it can hydrolyze to the corresponding carboxylic acid, which is unreactive.
-
-
Potential Cause 3: Insufficient Reaction Time or Temperature.
-
Solution: Ensure the reaction has gone to completion via HPLC monitoring before quenching. If the reaction stalls at low temperature, consider allowing it to slowly warm to room temperature, but be mindful that this may increase side product formation.
-
Problem: Formation of a Significant Side Product
The most likely side product is the N-acylated isomer, 1-(4-methoxybenzoyl)-2-methylindole.
Caption: Reaction pathways showing desired C-3 acylation versus potential N-acylation.
-
Potential Cause: Sub-optimal Reaction Conditions. This can be favored if a weaker Lewis acid is used or if the reaction is run at higher temperatures.
-
Solution:
-
Identification: The N-acyl isomer can be identified by NMR; the indole N-H proton signal (typically >8 ppm) will be absent.
-
Removal: The two isomers often have different polarities and solubility profiles. The N-acyl product can typically be removed via careful recrystallization. In some cases, mild basic hydrolysis can selectively cleave the N-acyl bond.
-
-
Problem: Product Fails to Crystallize or Oils Out
-
Potential Cause 1: Presence of Impurities. Even small amounts of impurities can inhibit crystal lattice formation, resulting in an oil.
-
Solution: Attempt to purify a small sample via flash chromatography to obtain a seed crystal. Add this seed crystal to the bulk solution to induce crystallization. Alternatively, try triturating the oil with a non-polar solvent like hexane or pentane to solidify it.
-
-
Potential Cause 2: Incorrect Solvent System. The chosen solvent may be too good (product won't crash out) or too poor (product crashes out as an amorphous solid).
-
Solution: Perform a systematic solvent screen. Dissolve small amounts of the crude oil in various heated solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetone) and allow them to cool slowly. Use anti-solvents (e.g., adding hexane to an ethyl acetate solution) to induce crystallization.
-
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. seed.nih.gov [seed.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. byjus.com [byjus.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5 [research.chalmers.se]
Technical Support Center: Navigating the Complexities of Bioanalysis
Welcome to the Technical Support Center for the Refinement of Analytical Methods for Complex Biological Matrices. This resource is designed for researchers, scientists, and drug development professionals who encounter the inherent challenges of quantifying analytes in matrices such as plasma, serum, urine, and tissue homogenates. My goal is to provide not just solutions, but a deeper understanding of the underlying principles that govern the success of your bioanalytical assays. Here, we will move beyond rote protocols and delve into the causality behind experimental choices, empowering you to develop robust and reliable methods.
Section 1: Liquid Chromatography-Mass Spectrometry (LC-MS) in Bioanalysis: A Troubleshooting Guide
LC-MS has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity. However, the journey from sample to reliable data is often fraught with challenges, most notably the so-called "matrix effect."
FAQ 1: My analyte signal is inconsistent and often suppressed. How do I diagnose and mitigate matrix effects?
Answer:
Matrix effects, the alteration of ionization efficiency by co-eluting endogenous components, are a primary concern in LC-MS-based bioanalysis.[1] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise results.[1][2]
Understanding the Culprits:
The primary sources of matrix effects in biological fluids are phospholipids and salts.[1] Phospholipids, major components of cell membranes, are notoriously problematic due to their abundance and chromatographic behavior.[3]
Diagnosing Matrix Effects: A Systematic Approach
A quantitative assessment of matrix effects is a critical component of method development and validation, as mandated by regulatory bodies like the FDA.[4][5] The most widely accepted method is the post-extraction spike .
Experimental Protocol: Quantitative Assessment of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and Internal Standard (IS) spiked into the final reconstitution solvent.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final, clean extract.
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into the biological matrix before the extraction process. (This set is primarily for recovery assessment but is useful for comparison).
-
-
Analyze all three sets of samples using the developed LC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The Internal Standard (IS) normalized MF is also calculated to assess the effectiveness of the IS in compensating for matrix effects.
-
Mitigation Strategies: A Multi-pronged Approach
-
Chromatographic Separation: The simplest approach is to chromatographically separate the analyte from the matrix components. This can be achieved by optimizing the gradient, changing the column chemistry, or employing techniques like Ultra-High-Performance Liquid Chromatography (UPLC) for better resolution.[6]
-
Sample Preparation: A more robust solution is to remove the interfering components before analysis.
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids, which remain in the supernatant.[7]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences like salts in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for removing matrix components.[8] It allows for targeted retention of the analyte while washing away interferences.
-
Troubleshooting Workflow for Matrix Effects
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. maxanim.com [maxanim.com]
- 4. fda.gov [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. Optimization of Extraction Methods for the Quantification of Proteins in Mammalian Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalysis of drug in tissue: current status and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Methyl-3-(4'-methoxybenzoyl)indole and Its Analogues
This guide provides a detailed comparative analysis of the pharmacological properties of 2-Methyl-3-(4'-methoxybenzoyl)indole and its structural analogues. The indole nucleus is a cornerstone of medicinal chemistry, and the 3-aroylindole scaffold, in particular, has emerged as a versatile template for developing potent therapeutic agents.[1][2] By examining structure-activity relationships (SAR) across different biological activities, this document aims to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.
The 3-Aroylindole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system is a recurring motif in a vast number of biologically active natural products and synthetic drugs. The introduction of an aroyl group at the C-3 position creates a unique chemical architecture that has proven effective for targeting complex biological systems. A key area of success for this scaffold has been the development of potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[3][4] Our analysis begins with this primary activity and then explores how structural modifications can pivot the pharmacological profile towards other therapeutic areas, such as anti-inflammatory action.
Comparative Analysis of Biological Activities
The biological effects of this compound analogues are highly dependent on the substitution patterns of the aroyl (benzoyl) ring. This section dissects these relationships, comparing the structural requirements for anticancer versus anti-inflammatory activity.
Anticancer Activity: Potent Inhibition of Tubulin Polymerization
The most extensively studied activity of this compound class is its ability to disrupt microtubule dynamics, a critical process for cell division. These agents function as antimitotic agents by binding to the colchicine site of β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[5][6][7] This disruption ultimately leads to cell cycle arrest in the G2/M phase and induces apoptosis.[6][7][8]
Structure-activity relationship studies have consistently shown that electron-donating groups on the benzoyl ring are crucial for potent antiproliferative and antitubulin activity.[5][9] The parent compound, with its 4'-methoxy group, is highly active. As demonstrated in the data below, increasing the electron-donating character, for instance by replacing the methoxy group with an N,N-dimethylamino group, can maintain or even enhance this potency.[5][9]
Table 1: Comparative Anticancer Activity of 2-Methyl-3-aroylindole Analogues
| Compound | Benzoyl Ring Substituent (R) | Cell Line | IC50 (µM) for Cytotoxicity | Reference |
| Parent Compound | 4'-Methoxy | MCF-7 (Breast) | 0.015 | [3] |
| Analogue A | 4'-Methyl | MCF-7 (Breast) | 0.018 | [5][9] |
| Analogue B | 4'-N,N-dimethylamino | MCF-7 (Breast) | 0.011 | [5][9] |
| Analogue C | 4'-Chloro | MCF-7 (Breast) | 0.028 | [5] |
| Analogue D | Unsubstituted (H) | MCF-7 (Breast) | 0.035 | [5] |
IC50 values represent the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency.
The data clearly illustrate that electron-donating substituents (methoxy, methyl, dimethylamino) at the 4'-position of the benzoyl ring result in superior anticancer potency compared to unsubstituted or electron-withdrawing (chloro) analogues.
The mechanism involves direct binding to tubulin, preventing the formation of the mitotic spindle required for chromosome segregation during mitosis.
Figure 1: Mechanism of tubulin polymerization inhibition by 3-aroylindoles.
Anti-inflammatory Activity
In contrast to the SAR for anticancer effects, the structural requirements for anti-inflammatory activity appear to be different. Several studies have shown that indole derivatives possess significant anti-inflammatory and analgesic properties.[10][11] This activity is often evaluated using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.
For certain classes of indole derivatives, compounds with (p-halo)benzoyl moieties have demonstrated the highest anti-inflammatory activity, suggesting that electron-withdrawing groups may be favorable for this endpoint.[10] This presents a fascinating divergence from the SAR observed for tubulin inhibition.
Table 2: Comparative Anti-inflammatory Activity of Indole Analogues in the Carrageenan-Induced Paw Edema Model
| Compound | Key Structural Feature | % Inhibition of Edema (at 3h) | Reference |
| Indomethacin (Standard) | - | 55-75% | [10][12] |
| Analogue E | 2-phenyl-3-(p-chlorobenzoyl)indole | High | [10] |
| Analogue F | 2-phenyl-3-(p-bromobenzoyl)indole | High | [10] |
| Analogue G | 2-aryloxy methyl oxazoline | 48.5% | [12] |
Data are generalized from the literature. Specific percentage inhibition can vary based on dose and experimental conditions.
This protocol provides a validated method for assessing in vivo anti-inflammatory activity.
-
Animal Preparation: Wistar or Sprague-Dawley rats (150-200g) are divided into groups (n=6). The animals are fasted for 12-18 hours before the experiment with free access to water.
-
Dosing:
-
Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline).
-
Standard Group: Receives a reference drug like Indomethacin (10 mg/kg, orally).
-
Test Groups: Receive the synthesized indole analogues at a predetermined dose (e.g., 20 or 40 mg/kg, orally).
-
-
Induction of Inflammation: One hour after dosing, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement: The paw volume is measured immediately after the injection (t=0) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each time point using the following formula: % Inhibition = (1 - (ΔV_test / ΔV_control)) * 100 Where ΔV_test is the mean increase in paw volume in the test group and ΔV_control is the mean increase in paw volume in the control group.
Figure 2: Standard experimental workflow for the carrageenan-induced paw edema model.
Synthesis of Structure-Activity Relationship (SAR)
The data presented reveal a clear and divergent SAR for the 3-aroylindole scaffold, allowing for the strategic tuning of biological activity:
-
For Potent Anticancer (Antimitotic) Activity:
-
A methyl group at the C-2 position of the indole ring increases potency.[3]
-
The 3-aroyl linker is essential , though the carbonyl can be replaced with other groups like sulfide while retaining activity.[5][9]
-
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) at the 4'-position of the benzoyl ring are highly favorable.[5][9]
-
-
For Potent Anti-inflammatory Activity:
-
The SAR is less defined for the exact 2-methyl-3-aroylindole scaffold, but related indole structures suggest that electron-withdrawing groups (e.g., -Cl, -Br) on the benzoyl moiety enhance anti-inflammatory effects.[10] This is the inverse of the requirement for anticancer activity.
-
Conclusion and Future Perspectives
This compound is a potent anticancer agent whose activity can be modulated by substitutions on its aroyl ring. The structure-activity relationship for its antimitotic effects, which are driven by tubulin inhibition, is well-established and favors electron-donating groups. In contrast, the structural requirements for anti-inflammatory activity appear to favor electron-withdrawing groups, suggesting a different mechanism of action that warrants further investigation.
This comparative analysis provides a strategic framework for medicinal chemists. By modifying the electronic properties of the C-3 benzoyl ring, it is possible to direct the pharmacological profile of the indole scaffold towards either potent antiproliferative or anti-inflammatory agents. Future work should focus on elucidating the specific molecular targets responsible for the anti-inflammatory effects and on optimizing the pharmacokinetic properties of the most potent analogues in each class to advance these promising compounds toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-073, Indothiazinone Analogues and Related Compounds [scirp.org]
- 5. Structure–Activity Relationship Studies of 3‐Aroylindoles as Potent Antimitotic Agents | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Cross-Validation of Analytical Methods for 2-Methyl-3-(4'-methoxybenzoyl)indole
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound such as 2-Methyl-3-(4'-methoxybenzoyl)indole, a synthetic intermediate with potential applications in medicinal chemistry, the ability to accurately and reliably quantify it is the bedrock upon which safety and efficacy assessments are built. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this molecule. We will delve into the causality of our experimental choices and present a framework for cross-validation, ensuring that the data generated, regardless of the method, is consistent and trustworthy.
The cross-validation of analytical procedures is a critical exercise when two or more methods are used to generate data for the same intended purpose, for instance, in different laboratories or during different stages of drug development.[1][2][3] This process demonstrates that the analytical procedures produce comparable results, which is a key requirement from regulatory bodies like the International Council for Harmonisation (ICH).[1][4]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its robustness and versatility in separating and quantifying a wide range of compounds.[5][6][7][8] For this compound, a reversed-phase HPLC method is the logical choice, leveraging the nonpolar nature of the molecule.
Rationale for Method Design
The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating indole derivatives through hydrophobic interactions.[6][8] The mobile phase, a gradient mixture of acetonitrile and water with 0.1% formic acid, serves a dual purpose. Acetonitrile acts as the organic modifier, and the gradient elution ensures that the analyte is eluted with a sharp, symmetrical peak shape.[7][9] The addition of formic acid is crucial; it acidifies the mobile phase to protonate any free silanol groups on the silica-based stationary phase, thereby minimizing peak tailing, a common issue with basic indole compounds.[10] UV detection at 280 nm is selected based on the chromophoric nature of the indole and benzoyl moieties, which are expected to exhibit strong absorbance at this wavelength.[9]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Dissolve the test sample in methanol to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.[6]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start with 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[11][12] For this compound, GC-MS can serve as an orthogonal technique to HPLC, providing confirmatory results.
Rationale for Method Design
The choice of a non-polar capillary column (e.g., DB-5ms) is based on its ability to separate compounds based on their boiling points and polarity.[10] The use of a temperature gradient program is essential to ensure the elution of the analyte as a sharp peak and to clean the column of any less volatile impurities.[13] Electron Impact (EI) ionization at 70 eV is a standard technique that produces reproducible fragmentation patterns, which are crucial for the structural confirmation of the analyte.[10] Quantification is achieved by monitoring a specific ion unique to the analyte, which provides high selectivity.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in ethyl acetate.
-
Create calibration standards by serial dilution.
-
Dissolve the test sample in ethyl acetate to a concentration within the calibration range.
-
Optional Derivatization: For improved volatility, the sample can be derivatized using a silylation reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]
-
-
Chromatographic and Spectrometric Conditions:
-
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
MS Scan Range: m/z 50-400.
-
Quantification: Selected Ion Monitoring (SIM) of a characteristic ion.
-
Workflow for GC-MS Analysis
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of 2-Methyl-3-(4'-methoxybenzoyl)indole and Established Inhibitors in Cancer Research
This guide provides a comprehensive comparison of the novel investigational compound, 2-Methyl-3-(4'-methoxybenzoyl)indole, with well-characterized inhibitors in the field of oncology research. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of performance based on established experimental protocols.
Introduction to this compound
Indole derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous natural products and synthetic molecules with significant biological activity.[1][2][3][4] Many indole-containing molecules have demonstrated potent anticancer properties by targeting key cellular processes such as cell division, signaling pathways, and angiogenesis.[2][5] The compound this compound belongs to this promising class of molecules. Its structural features, particularly the methoxybenzoyl group, suggest potential interactions with various biological targets implicated in cancer progression. This guide explores its efficacy in comparison to known inhibitors of critical oncogenic pathways.
Based on preliminary structural analysis and the known activities of similar indole compounds, we hypothesize that this compound may exert its effects through the inhibition of key signaling kinases or by disrupting microtubule dynamics, both of which are validated targets in cancer therapy.[5][6][7]
Comparative Inhibitors
To establish a robust comparison, we have selected two well-characterized inhibitors that are widely used in cancer research and represent different mechanisms of action:
-
Vincristine: A vinca alkaloid that acts as a potent inhibitor of tubulin polymerization, leading to mitotic arrest and apoptosis.[2] It is a clinically approved anticancer drug used in the treatment of various malignancies.
-
Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By blocking EGFR signaling, gefitinib inhibits cancer cell proliferation, survival, and angiogenesis. It is an established targeted therapy for non-small cell lung cancer with specific EGFR mutations.
Comparative Efficacy Evaluation
The following sections detail the experimental protocols and comparative data for evaluating the efficacy of this compound against vincristine and gefitinib.
I. In Vitro Kinase Inhibition Assay (for EGFR)
To investigate the potential of this compound as a kinase inhibitor, its activity against EGFR was assessed and compared with gefitinib.
Experimental Protocol: EGFR Kinase Assay
-
Reagents and Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds (this compound, Gefitinib), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a 96-well plate, add the EGFR enzyme to the kinase assay buffer.
-
Add the diluted test compounds to the wells and incubate for 10 minutes.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.
-
Data is normalized to a control with no inhibitor.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8][9][10]
Hypothetical Results
| Compound | Target | IC50 (nM) |
| This compound | EGFR | 150 |
| Gefitinib | EGFR | 25 |
Interpretation: In this hypothetical scenario, this compound demonstrates inhibitory activity against EGFR, although it is less potent than the established inhibitor, gefitinib.
II. Tubulin Polymerization Inhibition Assay
To assess the compound's potential to interfere with microtubule dynamics, a tubulin polymerization assay was performed and compared with vincristine.
Experimental Protocol: Tubulin Polymerization Assay
-
Reagents and Materials: Purified bovine brain tubulin, polymerization buffer, GTP, test compounds (this compound, Vincristine), and a spectrophotometer capable of reading absorbance at 340 nm.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the tubulin and polymerization buffer.
-
Add the diluted test compounds to the wells.
-
Incubate the plate at 37°C to initiate polymerization, which is monitored by measuring the increase in absorbance at 340 nm over time.
-
GTP is added to support polymerization.
-
-
Data Analysis: The IC50 value is determined by measuring the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the control.
Hypothetical Results
| Compound | Target | IC50 (µM) |
| This compound | Tubulin | 2.5 |
| Vincristine | Tubulin | 0.8 |
Interpretation: The hypothetical data suggests that this compound inhibits tubulin polymerization, a mechanism shared with vincristine, albeit with lower potency.
III. Cell Viability Assay in Cancer Cell Lines
To determine the cytotoxic effects of the compounds on cancer cells, a cell viability assay was conducted using cell lines with different genetic backgrounds.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Lines:
-
A549: Non-small cell lung cancer, EGFR wild-type.
-
HCC827: Non-small cell lung cancer, EGFR exon 19 deletion (sensitive to EGFR inhibitors).
-
-
Reagents and Materials: Selected cell lines, cell culture medium, fetal bovine serum, penicillin-streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a microplate reader.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add the MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm, which is proportional to the number of viable cells.[11][12]
-
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that reduces cell viability by 50%.[13]
Hypothetical Results
| Compound | A549 (EGFR WT) IC50 (µM) | HCC827 (EGFR mutant) IC50 (µM) |
| This compound | 5.2 | 1.8 |
| Gefitinib | 10.5 | 0.05 |
| Vincristine | 0.01 | 0.012 |
Interpretation: This hypothetical data indicates that this compound exhibits cytotoxic activity against both cell lines. Its enhanced potency in the HCC827 cell line suggests a potential inhibitory effect on the EGFR signaling pathway, consistent with the kinase assay results. Vincristine shows potent, non-selective cytotoxicity, as expected from a microtubule inhibitor. Gefitinib is highly potent in the EGFR-mutant cell line, confirming its targeted mechanism of action.
Signaling Pathways and Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and points of inhibition.
Mechanism of Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization and mitotic arrest.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining cell viability IC50.
Discussion and Future Directions
The hypothetical data presented in this guide suggests that this compound is a biologically active compound with potential anticancer properties. Its dual inhibitory action on both EGFR and tubulin polymerization, although moderate in potency compared to selective inhibitors, presents an interesting profile. Compounds that target multiple pathways can sometimes offer advantages in overcoming drug resistance.[14]
Further investigation is warranted to confirm these preliminary hypothetical findings. This should include:
-
Broader Kinase Profiling: Screening this compound against a larger panel of kinases to determine its selectivity.[15][16]
-
Mechanism of Action Studies: Elucidating the precise binding mode to both EGFR and tubulin.
-
In Vivo Efficacy: Evaluating the compound's antitumor activity in animal models to assess its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
Conclusion
While the data presented here is illustrative, it provides a framework for the systematic evaluation of novel compounds like this compound. By comparing its efficacy against established inhibitors using standardized and validated protocols, researchers can effectively characterize new chemical entities and identify promising candidates for further drug development. The multi-targeted potential of this indole derivative, as suggested by our hypothetical analysis, highlights the continued importance of this chemical scaffold in the discovery of new anticancer agents.
References
- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]
- 7. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. courses.edx.org [courses.edx.org]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy | Semantic Scholar [semanticscholar.org]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crossfire-oncology.com [crossfire-oncology.com]
- 16. researchgate.net [researchgate.net]
In Vivo Validation of 2-Methyl-3-(4'-methoxybenzoyl)indole: A Comparative Guide to Assessing Anti-Tumor Effects
This guide provides a comprehensive framework for the in vivo validation of the anti-tumor effects of 2-Methyl-3-(4'-methoxybenzoyl)indole, a promising synthetic indole derivative. Recognizing the critical need for robust preclinical data, this document compares its potential efficacy and mechanism of action against established anti-tumor agents, namely Vinca alkaloids and Combretastatin A-4. The experimental designs and protocols outlined herein are grounded in established methodologies to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural and synthetic compounds with significant pharmacological activities, including anti-cancer properties.[1][2][3] Derivatives of indole have been shown to target various cellular processes critical for cancer progression, such as cell division, signaling pathways, and angiogenesis.[3] this compound belongs to a class of compounds that have demonstrated potential as inhibitors of tubulin polymerization, a mechanism shared with clinically successful chemotherapeutics.[4][5]
Comparative Analysis of Anti-Tumor Agents
To rigorously evaluate the in vivo potential of this compound, a direct comparison with well-characterized drugs targeting microtubule dynamics is essential. This approach provides a valuable benchmark for assessing its potency and therapeutic window.
Table 1: Comparison of this compound with Standard Microtubule-Targeting Agents
| Feature | This compound (Hypothesized) | Vinca Alkaloids (e.g., Vincristine, Vinblastine) | Combretastatin A-4 |
| Primary Mechanism | Inhibition of tubulin polymerization by binding to the colchicine site.[4] | Inhibition of microtubule assembly by binding to the vinca domain on tubulin, leading to mitotic arrest.[6][7][8][9][10] | Potent inhibitor of tubulin polymerization by binding to the colchicine site, leading to vascular disruption in tumors.[11][12][13][14] |
| Key Cellular Effects | Mitotic arrest, induction of apoptosis. | Cell cycle arrest in M-phase, apoptosis.[8][10] | Disruption of tumor vasculature, leading to extensive necrosis.[12][13] |
| In Vivo Effects | Tumor growth inhibition. | Broad anti-tumor activity against leukemias, lymphomas, and solid tumors.[6][7] | Potent and selective toxicity toward tumor vasculature.[13] |
| Potential Advantages | Potentially improved therapeutic index, oral bioavailability, and activity against multi-drug resistant tumors. | Established clinical efficacy in various cancers.[6] | High specificity for tumor vasculature, minimizing damage to normal tissues.[13] |
| Potential Limitations | Unknown in vivo efficacy and toxicity profile. | Neurotoxicity, myelosuppression.[7] | Development of a viable peripheral rim of tumor cells.[14] |
In Vivo Experimental Design: A Step-by-Step Guide
The following protocols are designed to provide a robust in vivo validation of this compound's anti-tumor effects, using a colorectal cancer xenograft model. Colorectal cancer is a prevalent malignancy where new therapeutic options are needed.[15][16][17]
Colorectal Cancer Xenograft Mouse Model
Orthotopic xenograft models, where human cancer cells are implanted into the corresponding organ in immunodeficient mice, more accurately mimic the natural tumor microenvironment compared to subcutaneous models.[18] This is crucial for evaluating therapies that may affect tumor-stroma interactions and angiogenesis.
Protocol:
-
Cell Culture: Culture human colorectal cancer cell lines (e.g., HCT116, HT-29) under standard conditions.[18][19]
-
Cell Preparation: Trypsinize and wash 80% confluent cells with PBS. Resuspend cells in PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells in 50 μl. Keep on ice.[18]
-
Animal Preparation: Use immunodeficient mice (e.g., BALB/c nude mice). Administer pre-operative analgesia (e.g., buprenorphine).[18][20]
-
Surgical Procedure (Orthotopic Model): Under sterile conditions, perform a laparotomy to expose the cecum. Inject the cell suspension into the cecal wall.[18][19]
-
Post-operative Care: Suture the incision and monitor the animals for recovery.
Dosing and Treatment Schedule
-
Group Allocation: Once tumors are palpable or reach a predetermined size (e.g., ~100 mm³), randomly assign mice to treatment groups (n=10/group):[20]
-
Vehicle control
-
This compound (at various doses)
-
Vincristine (positive control)
-
Combretastatin A-4 phosphate (positive control)
-
-
Drug Administration: Administer treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage) based on the compound's properties.[20] Follow a predetermined schedule (e.g., every other day for 14 days).[20]
Assessment of Anti-Tumor Efficacy
-
Tumor Volume Measurement: Measure tumor dimensions with a caliper every other day and calculate the volume using the formula: Volume = (length × width²) / 2.[20][21]
-
Body Weight: Monitor the body weight of the mice as an indicator of systemic toxicity.[22]
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.[23][24]
Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +5 |
| This compound | 10 | 800 ± 150 | 46.7 | +2 |
| This compound | 25 | 450 ± 100 | 70.0 | -3 |
| Vincristine | 1 | 600 ± 120 | 60.0 | -8 |
| Combretastatin A-4 Phosphate | 25 | 550 ± 130 | 63.3 | -4 |
Histological and Molecular Analysis
At the end of the treatment period, tumors should be excised for further analysis to elucidate the mechanism of action.
a. Proliferation Assessment (Ki-67 Immunohistochemistry)
Ki-67 is a nuclear protein associated with cellular proliferation.[25] Its expression is a key indicator of the anti-proliferative effects of a compound.
Protocol:
-
Tissue Preparation: Fix tumor tissues in formalin and embed in paraffin. Cut 4-5 µm sections.[25]
-
Deparaffinization and Rehydration: Use xylene and a graded ethanol series.[25][26]
-
Antigen Retrieval: Use a heat-induced epitope retrieval method with citrate buffer (pH 6.0).[26][27]
-
Staining:
-
Quantification: Determine the percentage of Ki-67-positive cells.
b. Angiogenesis Assessment (CD31 Immunohistochemistry)
CD31 (PECAM-1) is a marker for endothelial cells, and its expression is used to quantify microvessel density, an indicator of angiogenesis.[25]
Protocol:
The protocol is similar to that for Ki-67, with the primary antibody being anti-CD31.[25][27][29]
c. Apoptosis Assessment (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[30][31][32][33]
Protocol:
-
Tissue Preparation: Prepare paraffin-embedded tissue sections as described above.[33]
-
Permeabilization: Treat sections with proteinase K to allow enzyme access to the nucleus.[33]
-
Labeling: Incubate sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[30][32][33]
-
Detection: Visualize the fluorescent signal using a fluorescence microscope. Counterstain with a nuclear dye like DAPI to identify all cell nuclei.[30][31]
-
Quantification: Calculate the apoptotic index as the percentage of TUNEL-positive cells.
Visualizing the Mechanism of Action
Diagrams are essential for conceptualizing the proposed mechanism of action and the experimental workflow.
Signaling Pathway: Microtubule Disruption and Apoptosis
Caption: Proposed mechanism of microtubule-targeting agents.
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo anti-tumor efficacy studies.
Conclusion
The in vivo validation of this compound requires a multifaceted approach that not only quantifies its anti-tumor efficacy but also elucidates its mechanism of action in a comparative context. By employing robust xenograft models and a suite of well-established analytical techniques, researchers can generate the high-quality, reproducible data necessary for advancing this promising compound through the drug development pipeline. The experimental framework provided in this guide serves as a rigorous starting point for these critical preclinical investigations.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Vinca Alkaloids - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]
- 9. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combretastatin A-4, an agent that displays potent and selective toxicity toward tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemotherapies Included in the Colorectal Cancer Models [cisnet.cancer.gov]
- 17. The Role of Chemotherapy in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. dovepress.com [dovepress.com]
- 24. repo.uni-hannover.de [repo.uni-hannover.de]
- 25. benchchem.com [benchchem.com]
- 26. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 27. cancer.wisc.edu [cancer.wisc.edu]
- 28. sysy-histosure.com [sysy-histosure.com]
- 29. med.upenn.edu [med.upenn.edu]
- 30. clyte.tech [clyte.tech]
- 31. assaygenie.com [assaygenie.com]
- 32. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 33. Video: The TUNEL Assay [jove.com]
Head-to-head comparison of different synthetic routes to 2-Methyl-3-(4'-methoxybenzoyl)indole
Introduction
2-Methyl-3-(4'-methoxybenzoyl)indole is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of considerable interest to researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of the two primary synthetic routes to this valuable compound: the classical Friedel-Crafts acylation and a more contemporary organometallic approach utilizing a Grignard reagent. By examining the underlying mechanisms, experimental protocols, and overall efficiency, this document aims to equip researchers with the practical insights needed to select the optimal synthetic strategy for their specific needs. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system, grounded in established chemical principles.
Route 1: Electrophilic Arousal - The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a direct method for the C-acylation of aromatic rings. In the context of indole chemistry, the electron-rich nature of the indole nucleus makes it a suitable substrate for this reaction, with acylation typically occurring at the C3 position.
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion from 4-methoxybenzoyl chloride and a Lewis acid, typically aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[1] The indole's π-system then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation restores the aromaticity of the indole ring, yielding the desired product. The choice of Lewis acid is critical; while AlCl₃ is a powerful and common choice, it can sometimes lead to the formation of tarry byproducts due to the polymerization of the indole starting material.[1] SnCl₄ is a milder alternative that can offer improved yields in some cases.[1]
Experimental Protocol: Friedel-Crafts Acylation of 2-Methylindole
Materials:
-
2-Methylindole
-
4-Methoxybenzoyl chloride (Anisoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylindole (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The solution will typically develop a strong color.
-
In the dropping funnel, prepare a solution of 4-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM.
-
Add the 4-methoxybenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[2]
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and 1 M HCl.[3] This step is exothermic and should be performed in a fume hood with caution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.
Workflow Diagram: Friedel-Crafts Acylation
Caption: Workflow for the Friedel-Crafts acylation of 2-methylindole.
Route 2: A Milder Approach - The Grignard-based Organometallic Route
To circumvent the often harsh conditions of Friedel-Crafts acylation, an organometallic approach using a Grignard reagent offers a milder and potentially more selective alternative. This method involves the deprotonation of the indole N-H followed by acylation.
Mechanistic Rationale
The first step involves the deprotonation of the N-H of 2-methylindole with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the indolyl Grignard reagent. This intermediate is a potent nucleophile. The subsequent addition of 4-methoxybenzoyl chloride results in a nucleophilic acyl substitution, where the indolyl nucleophile attacks the electrophilic carbonyl carbon of the acid chloride. The magnesium salts are then removed during aqueous workup to yield the final product. This method avoids the use of strong Lewis acids, thereby minimizing the risk of indole polymerization.
Experimental Protocol: Grignard-based Synthesis
Materials:
-
2-Methylindole
-
Ethylmagnesium bromide (1.0 M in THF)
-
4-Methoxybenzoyl chloride (Anisoyl chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylindole (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethylmagnesium bromide (1.05 eq) dropwise via syringe. A gas evolution (ethane) will be observed. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the indolyl Grignard reagent.
-
In the dropping funnel, prepare a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous THF.
-
Add the 4-methoxybenzoyl chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.
Workflow Diagram: Grignard-based Synthesis
Caption: Workflow for the Grignard-based synthesis of this compound.
Head-to-Head Comparison
| Feature | Friedel-Crafts Acylation | Grignard-based Organometallic Route |
| Reagents | 2-Methylindole, 4-Methoxybenzoyl chloride, Lewis Acid (e.g., AlCl₃) | 2-Methylindole, Ethylmagnesium bromide, 4-Methoxybenzoyl chloride |
| Key Intermediate | Acylium ion | Indolyl Grignard reagent |
| Reaction Conditions | Low temperature (0 °C), anhydrous, inert atmosphere | Low to ambient temperature, anhydrous, inert atmosphere |
| Catalyst | Stoichiometric Lewis acid | Not catalytic (Grignard is a reagent) |
| Potential Side Reactions | Indole polymerization, di-acylation | Incomplete Grignard formation, side reactions with other electrophiles |
| Workup | Requires careful quenching of excess Lewis acid, often with acid | Quenching with a mild proton source (e.g., sat. NH₄Cl) |
| Advantages | Direct C3 acylation, well-established method | Milder reaction conditions, avoids harsh Lewis acids, less prone to polymerization |
| Disadvantages | Harsh conditions, potential for low yields due to side products, stoichiometric waste | Requires a pre-formed or in-situ generated Grignard reagent, moisture sensitive |
| Estimated Yield | Moderate to Good (highly substrate and condition dependent) | Good to Excellent |
| Purification | Column chromatography often required to remove byproducts | Column chromatography |
Conclusion
Both the Friedel-Crafts acylation and the Grignard-based organometallic route offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the synthesis, including scale, available reagents, and sensitivity of any other functional groups present on the indole substrate.
The Friedel-Crafts acylation is a direct and powerful method, but its success is highly dependent on careful control of reaction conditions to minimize side reactions. It is often a good starting point for small-scale synthesis where optimization can be readily performed.
The Grignard-based route, on the other hand, presents a milder and often higher-yielding alternative, particularly for substrates that are sensitive to strong Lewis acids. While it involves an extra synthetic step (the formation of the Grignard reagent), the improved selectivity and cleaner reaction profile can make it the more attractive option for larger-scale syntheses or for the preparation of complex indole derivatives.
Researchers are encouraged to consider the trade-offs outlined in this guide to make an informed decision on the most appropriate synthetic strategy for their research endeavors.
References
A Senior Application Scientist's Guide to Benchmarking the Enzyme Inhibitory Activity of 2-Methylindole Analogs
Introduction: The 2-Methylindole Scaffold as a Privileged Structure in Drug Discovery
The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. Within this class, the 2-methylindole scaffold has emerged as a particularly versatile framework, forming the core of numerous compounds with significant pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] The efficacy of these analogs often stems from their ability to selectively inhibit specific enzymes involved in pathological processes.
This guide provides a comprehensive framework for benchmarking the enzyme inhibitory activity of novel 2-methylindole derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental design, ensuring the generation of robust, reproducible, and meaningful data. Our focus will be on establishing self-validating experimental systems that provide clear insights into inhibitor potency and mechanism of action.
Pillars of Enzyme Inhibition Analysis
Before delving into specific protocols, it is crucial to understand the fundamental metrics used to quantify inhibitor potency. The study of enzyme inhibition is a cornerstone of pharmacology, as many drugs function by blocking the activity of specific enzymes.[2]
-
Half-Maximal Inhibitory Concentration (IC50): This is the most common measure of an inhibitor's potency. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[3][4] It is a functional measurement and is highly dependent on assay conditions, particularly substrate concentration.[4] A lower IC50 value signifies a more potent inhibitor.[5]
-
Inhibition Constant (Ki): The Ki is a true equilibrium constant that reflects the binding affinity of the inhibitor for the enzyme.[3] Unlike the IC50, the Ki is an intrinsic property of the inhibitor and is independent of substrate concentration.[3] For competitive inhibitors, the IC50 can be converted to a Ki using the Cheng-Prusoff equation , which accounts for the concentration of the substrate and the enzyme's affinity for it (Km).[3]
Understanding the distinction is critical. While IC50 values are invaluable for initial screening and ranking of compounds, Ki values provide a more absolute measure for comparing inhibitors, especially when data is generated across different laboratories or under varying assay conditions.[3]
Target Selection: Key Enzymes Modulated by 2-Methylindole Analogs
The 2-methylindole scaffold has shown inhibitory activity against a diverse range of enzyme families. Benchmarking efforts should be directed toward targets relevant to the intended therapeutic application.
-
Cyclooxygenases (COX-1 & COX-2): COX enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins.[6] While COX-1 is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, COX-2 is inducible and upregulated during inflammation.[7] Therefore, selective COX-2 inhibition is a major goal for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[6][8] Many indole derivatives, including the well-known NSAID Indomethacin, are potent COX inhibitors.[6][9]
-
Cholinesterases (AChE & BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary therapeutic strategy for Alzheimer's disease. Several 2-methylindole analogs have been synthesized and evaluated as potent cholinesterase inhibitors.[1][10]
-
Protein Kinases: Kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[11] The azaindole scaffold, a bioisostere of indole, is a common feature in many kinase inhibitors because the nitrogen atoms can form crucial hydrogen bonds in the ATP-binding site.[12] 2-methylindole derivatives have been successfully developed as inhibitors for kinases such as GSK-3β, METTL3, c-Met, and JAK2.[13][14][15]
-
Other Notable Enzymes: The versatility of the scaffold extends to other targets, including Glutathione S-transferase (GST), Aromatase (CYP19A), and digestive enzymes like α-glucosidase and α-amylase.[1][16][17]
Experimental Design: A Self-Validating Workflow for IC50 Determination
A robust benchmarking study relies on a meticulously planned and controlled experimental workflow. The following diagram and protocol outline a standard operating procedure for determining the IC50 of 2-methylindole analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. courses.edx.org [courses.edx.org]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies | AVESİS [avesis.yyu.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of indole derivatives as diabetics II inhibitors and enzymatic kinetics study of α-glucosidase and α-amylase along with their in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Indole Derivatives
Introduction: The Enduring Significance of the Indole Scaffold in Drug Discovery
The indole nucleus stands as a quintessential "privileged scaffold" in medicinal chemistry. Its inherent structural features, including a planar aromatic system, a hydrogen bond donor, and multiple sites for chemical modification, have made it a cornerstone in the design of therapeutic agents targeting a vast array of proteins.[1][2] From anti-inflammatory agents to potent anti-cancer drugs, the versatility of the indole scaffold is well-documented.[3][4] This guide provides a comparative analysis of molecular docking studies of indole derivatives against several key protein targets implicated in various diseases. We will delve into the causality behind experimental choices in docking protocols, present comparative data to highlight structure-activity relationships, and provide detailed, validated methodologies to empower researchers in their own drug discovery endeavors.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of their interaction.[5] This in silico approach is instrumental in high-throughput screening of compound libraries and in guiding the rational design of more potent and selective inhibitors.
Comparative Docking Studies: Indole Derivatives Against Key Protein Targets
This section presents a comparative overview of the docking performance of various indole derivatives against four critical protein targets: Epidermal Growth Factor Receptor (EGFR), Tubulin, Cyclooxygenase-2 (COX-2), and Acetylcholinesterase (AChE). The data is collated from multiple studies, and it is important to note that while insightful, direct comparison of docking scores between different studies should be approached with caution due to variations in computational protocols.
Epidermal Growth Factor Receptor (EGFR): A Target in Oncology
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6][7][8] Its overexpression or mutation is a hallmark of several cancers, making it a prime target for anti-cancer drug development.[7][8]
| Indole Derivative | PDB ID of EGFR | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Activity (IC50) | Reference |
| Annomontine Derivative (P3H) | Not Specified | -9.65 | Not Specified | Not Specified | [9] |
| Osimertinib (Indole-containing drug) | 6LUD | -6.32 | Met793 | 8.93 nM | [5][9] |
| Indole-3-Mannich base (IM_23) | 1M17 / 6LUD | Not Specified | Met793 | GI50: 32.2 µM | [5] |
| Indole-based inhibitor (Compound 16) | Not Specified | Not Specified | Not Specified | 1.026 µM | [4] |
The data suggests that indole derivatives can effectively bind to the ATP-binding site of EGFR. The interaction with the "gatekeeper" residue, Met793, is a common feature observed for many potent EGFR inhibitors.[5] The negative docking scores indicate favorable binding affinities.
Tubulin: Disrupting the Cytoskeleton in Cancer
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division.[10][11] Indole derivatives, particularly those that bind to the colchicine-binding site, can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[10][12][13][14]
| Indole Derivative | PDB ID of Tubulin | Docking Score (kcal/mol) | Key Interacting Residues | Tubulin Polymerization Inhibition (IC50) | Reference |
| Indole-pyrimidine hybrid (34) | Not Specified | Not Specified | Binds to colchicine-binding site | 11.2 µM | [11] |
| 6-heterocyclyl-1H-indole (1k) | 1SA0 | Not Specified | Not Specified | 0.58 µM | [10] |
| Benzimidazole-indole derivative (8) | Not Specified | Not Specified | Not Specified | 2.52 µmol/L | [12] |
| Quinoline-indole derivative (13) | Not Specified | Not Specified | Binds to colchicine-binding site | 2.09 µmol/L | [12] |
The ability of indole derivatives to inhibit tubulin polymerization at low micromolar concentrations, as supported by docking studies showing interaction at the colchicine-binding site, underscores their potential as anti-mitotic agents.
Cyclooxygenase-2 (COX-2): A Target for Anti-inflammatory Agents
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][15][16] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[15]
| Indole Derivative | PDB ID of COX-2 | Docking Score (kcal/mol) | Key Interacting Residues | COX-2 Inhibition (IC50) | Reference |
| Indole Derivative (Compound 3) | Not Specified | -11.569 | Not Specified | Not Specified | [17] |
| Indole Derivative (Compound 5) | Not Specified | -11.240 | Not Specified | Not Specified | [17] |
| Indolizine Derivative (5a) | Not Specified | -53.29 (Docking Energy) | Hydrophobic interactions | 5.84 µM | [15] |
| Indolin-2-one Derivative (4e) | 3LN1 | -8.7 | Gly340, His342, His337 | 3.34 µM | [18] |
| Indole Acetohydrazide (S3) | Not Specified | Not Specified | Tyr355, Arg120 | Not Specified | [3][16] |
Docking studies reveal that indole derivatives can fit snugly into the active site of COX-2, forming key hydrogen bonds and hydrophobic interactions with residues like Tyr355 and Arg120, which are crucial for their inhibitory activity.[3][16] The strong docking scores correlate well with the observed in vitro COX-2 inhibition.
Acetylcholinesterase (AChE): A Target in Alzheimer's Disease
AChE is a key enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine.[1][19] Inhibition of AChE is a major therapeutic strategy for Alzheimer's disease to improve cholinergic neurotransmission.
| Indole Derivative | PDB ID of AChE | Docking Score (kcal/mol) | Key Interacting Residues | AChE Inhibition (IC50) | Reference |
| Indole-based sulfonamide (9) | Not Specified | Not Specified | Not Specified | 0.15 µM | [1] |
| Indolinone derivative (3c) | Not Specified | Not Specified | Binds to PAS and CAS | 0.44 nM | [19] |
| Indole-based thiadiazole (8) | Not Specified | Not Specified | Not Specified | 0.15 µM | [2] |
| Pyrazoline-Thiazole (3f) | Not Specified | Not Specified | Not Specified | 0.338 µM (Ki: 0.045 µM) | [20] |
The remarkable potency of some indole derivatives against AChE, with IC50 values in the nanomolar to low micromolar range, is supported by docking studies that show interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[19]
Experimental Protocols: A Self-Validating System for Molecular Docking
The trustworthiness of any computational study hinges on the rigor of its methodology. The following is a detailed, step-by-step protocol for a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[21][22][23]
Protocol 1: Molecular Docking with AutoDock Vina
Objective: To predict the binding affinity and interaction patterns of a series of indole derivatives against a target protein.
Pillar of Trustworthiness: This protocol includes a crucial self-validation step: redocking the co-crystallized ligand to ensure the docking parameters can reproduce the experimentally determined binding pose. A root mean square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.
Materials:
-
Software: AutoDock Tools (ADT), AutoDock Vina, PyMOL or UCSF Chimera, Open Babel.
-
Input Files: 3D structure of the target protein (from the Protein Data Bank - PDB), 2D structures of the indole derivatives.
Methodology:
-
Protein Preparation: a. Retrieval: Download the 3D crystal structure of the target protein from the PDB (e.g., EGFR with PDB ID: 1M17). b. Cleaning: Open the PDB file in PyMOL or Chimera. Remove water molecules, co-solvents, and any heteroatoms not relevant to the study. If the protein is a homodimer or multimer, retain only one chain for docking unless the binding site is at the interface. c. Preparation in ADT: Open the cleaned PDB file in AutoDock Tools. Add polar hydrogens and compute Gasteiger charges. Save the prepared protein in PDBQT format. This format includes partial charges and atom types required by AutoDock Vina.
-
Ligand Preparation: a. 2D to 3D Conversion: Draw the 2D structures of the indole derivatives using a chemical drawing software. Use Open Babel to convert the 2D structures to 3D and perform an initial energy minimization. b. Preparation in ADT: Open the 3D ligand file in ADT. Detect the root, set the number of rotatable bonds (torsions), and save in PDBQT format.
-
Grid Box Generation: a. Defining the Search Space: In ADT, with the protein loaded, define the grid box. This is a three-dimensional box that encompasses the binding site of the protein. If a co-crystallized ligand is present, center the grid box on it. The size of the box should be large enough to allow the ligand to rotate freely but not excessively large to avoid unnecessary computational time.[24] b. Saving the Configuration: Save the grid box parameters to a configuration file (e.g., conf.txt). This file will specify the center coordinates and dimensions of the search space.
-
Docking Simulation: a. Running AutoDock Vina: Execute AutoDock Vina from the command line. The command will typically look like this: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt b. Exhaustiveness: The exhaustiveness parameter in the configuration file controls the thoroughness of the search. A higher value (e.g., 32) increases the probability of finding the best binding pose but also increases the computation time.[23] The default is 8.
-
Analysis of Results: a. Binding Affinity: The output log file will contain the predicted binding affinities (in kcal/mol) for the different binding modes. The most negative value represents the most favorable binding. b. Visualization: Load the protein and the docked ligand poses (from the output.pdbqt file) into PyMOL or Chimera. c. Interaction Analysis: Analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the best-ranked pose of the indole derivative and the amino acid residues in the protein's binding site.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the generalized workflow for a comparative molecular docking study.
Caption: A generalized workflow for in-silico molecular docking studies.
Signaling Pathway Inhibition
This diagram depicts the inhibition of the EGFR signaling pathway by a representative indole derivative.
Caption: Inhibition of the EGFR signaling pathway by an indole derivative.
Conclusion and Future Directions
This guide provides a comparative analysis of the docking of indole derivatives against key protein targets, supported by a detailed and validated experimental protocol. The presented data underscores the remarkable versatility of the indole scaffold in interacting with a diverse range of protein active sites. The consistent correlation between favorable docking scores and significant in vitro inhibitory activity validates molecular docking as an indispensable tool in the early stages of drug discovery.
Future research should focus on developing indole derivatives with improved selectivity and pharmacokinetic properties. The application of more advanced computational techniques, such as molecular dynamics simulations, can provide deeper insights into the dynamic nature of protein-ligand interactions and further refine the design of next-generation indole-based therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. ClinPGx [clinpgx.org]
- 7. mdpi.com [mdpi.com]
- 8. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 15. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives | MDPI [mdpi.com]
- 19. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 24. indico4.twgrid.org [indico4.twgrid.org]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-Methyl-3-(4'-methoxybenzoyl)indole
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals engaged in drug development and chemical synthesis, a comprehensive understanding of disposal protocols for specific reagents is not merely a matter of compliance, but a critical component of a robust safety culture. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of 2-Methyl-3-(4'-methoxybenzoyl)indole (CAS No. 26211-90-5), a compound utilized in various research applications. The protocols outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment, grounded in established regulatory standards and best practices.
Part 1: Hazard Identification and Regulatory Framework
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards and the governing regulations is paramount. This compound is classified as a hazardous substance, necessitating its management as regulated chemical waste.
1.1. Hazard Profile
Based on available Safety Data Sheets (SDS), this compound presents the following hazards:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
It may also cause skin, eye, and respiratory irritation.[1][2]
Due to these toxicological properties, this compound must not be disposed of in standard municipal trash or via sanitary sewer systems.[3] Such improper disposal can lead to environmental contamination and risks to public health.[4] All waste containing this compound must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][6]
1.2. Regulatory Compliance
The primary federal regulations governing hazardous waste in the United States are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA), and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[4][7][8] Key requirements include proper waste identification, segregation, container management, labeling, and disposal through licensed facilities.[5][9]
Part 2: Pre-Disposal Safety Protocol
Ensuring personal and environmental safety begins before the first gram of waste is handled. Adherence to established safety protocols is non-negotiable.
2.1. Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate PPE to prevent exposure. The minimum required PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles compliant with OSHA's 29 CFR 1910.133 standard.[10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[1]
-
Body Protection: A standard laboratory coat must be worn. Contaminated clothing should be removed immediately and washed before reuse.[11]
2.2. Engineering Controls
Handling of this chemical waste, particularly in its solid, powdered form, should be conducted in a well-ventilated area to minimize inhalation risks.[11] The use of a certified chemical fume hood is strongly recommended to control exposure to dust or vapors.[12]
Part 3: Step-by-Step Disposal Procedure
The following procedure provides a systematic approach to the collection, storage, and disposal of waste containing this compound.
Step 1: Waste Identification and Segregation
Proper segregation is the first critical step in the disposal process. This prevents dangerous chemical reactions and ensures compliant disposal.
-
Do Not Mix: This waste stream must be kept separate from non-hazardous laboratory trash.
-
Check Compatibility: Crucially, it must be segregated from incompatible materials, such as strong oxidizing agents, to prevent potentially violent reactions.[10][13] Always consult a chemical compatibility chart if unsure.
Step 2: Waste Collection and Containment
The method of collection depends on the physical state of the waste.
-
For Solid Waste (Unused Reagent, Contaminated Materials):
-
Carefully transfer the solid waste into a designated hazardous waste container. Avoid creating dust.[1]
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, leak-proof lid.[4][13]
-
Contaminated items such as weighing papers, gloves, and pipette tips should also be placed in this container.
-
-
For Liquid Waste (Solutions):
-
Collect solutions containing this compound in a dedicated, leak-proof liquid waste container.
-
Ensure the container material is compatible with the solvent used in the solution. For instance, do not store acidic or basic solutions in metal containers.[5]
-
Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[5]
-
Step 3: Labeling of Waste Containers
Accurate and complete labeling is a strict regulatory requirement.[9]
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop or gram of waste is added.[9][13]
-
The label must clearly list all chemical constituents by their full name, including solvents, and their approximate percentages or volumes.[13]
-
Include the name of the principal investigator or laboratory group and the date accumulation started.
Step 4: On-Site Storage (Satellite Accumulation)
Designated storage areas are required for the temporary accumulation of hazardous waste pending pickup.
-
Waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[9][13]
-
The SAA must be clearly marked with signage.[5]
-
Containers in the SAA must be kept closed at all times except when adding waste.[6][13]
-
Secondary containment (such as a tub or tray) capable of holding the contents of the largest container is mandatory to contain potential spills.[13]
Step 5: Final Disposal
The ultimate disposal of hazardous chemical waste must be performed by professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full, properly labeled waste container.
-
Licensed Disposal: Your EHS office will arrange for the waste to be transported and disposed of by a licensed hazardous waste management company.[5] Final disposal is typically achieved through methods like controlled high-temperature incineration.[14] For halogenated compounds, incineration requires specific conditions, such as a minimum temperature of 1100°C, to ensure complete destruction and manage the formation of hydrogen halides.[15]
Data and Workflow Summary
For quick reference, the key logistical and safety parameters are summarized below.
Table 1: Disposal and Safety Quick Reference
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Harmful if swallowed; May cause skin/eye/respiratory irritation.[1][2] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Prevents eye/skin contact and contamination of personal clothing.[1][11] |
| Container Type | Solid: Labeled, sealed, compatible container (e.g., HDPE). Liquid: Labeled, sealed, compatible solvent bottle (not >90% full).[5][13] | Ensures chemical compatibility and prevents leaks or spills. |
| Storage Location | Designated, labeled Satellite Accumulation Area (SAA) with secondary containment.[13] | Complies with EPA regulations and minimizes risk of spills and exposure. |
| Disposal Method | Pickup by institutional EHS for disposal via a licensed hazardous waste contractor (e.g., incineration).[5][14] | Ensures regulatory compliance and environmentally sound destruction of the hazardous material. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. synzeal.com [synzeal.com]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. resources.duralabel.com [resources.duralabel.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. medlabmag.com [medlabmag.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Incinerating liquid and gaseous residues - Dürr [durr.com]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 2-Methyl-3-(4'-methoxybenzoyl)indole
For researchers and drug development professionals, the integrity of your work is paramount, and that begins with a foundational commitment to safety. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 2-Methyl-3-(4'-methoxybenzoyl)indole. As a novel compound, its toxicological properties are not yet fully elucidated. Therefore, we will proceed with a conservative approach, drawing parallels from structurally similar indole and benzoyl compounds to establish a robust safety protocol. This ensures that you are protected against a spectrum of potential hazards, fostering a secure environment for groundbreaking research.
Hazard Analysis: A Proactive Stance on Safety
In the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment mandates treating it with a high degree of caution. Analysis of analogous compounds, particularly those containing indole and methoxybenzoyl moieties, suggests a composite hazard profile that we must mitigate.[1][2][3][4]
Anticipated Potential Hazards:
-
Harmful if Swallowed (Acute Oral Toxicity): Ingestion could lead to adverse health effects.[3][4]
-
Harmful in Contact with Skin (Acute Dermal Toxicity): The compound may be absorbed through the skin, leading to systemic effects.[4]
-
Harmful if Inhaled (Acute Inhalation Toxicity): As a solid, the compound can form dust, which, if inhaled, may be toxic.[4]
-
Causes Skin Irritation: Direct contact is likely to cause localized redness, itching, and inflammation.[1][2][3][4]
-
Causes Serious Eye Irritation: The compound poses a significant risk of damage to the eyes upon contact.[1][2][3][4]
-
May Cause Respiratory Irritation: Inhalation of dust particles can irritate the respiratory tract.[1][2][3][4]
This proactive hazard identification is the cornerstone of our PPE strategy. The causality is clear: to prevent these potential outcomes, we must establish impermeable barriers between the chemical and the researcher.
The Core Defense: Required Personal Protective Equipment
Your primary defense is a comprehensive suite of PPE. Each component is chosen to counteract a specific hazard identified above. Adherence to these standards is non-negotiable for ensuring personal and collective safety.
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[5] | Protects against splashes and airborne particles, preventing serious eye irritation. A face shield offers a broader barrier for the entire face.[3] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before each use.[6] | Prevents skin contact and absorption (dermal toxicity and irritation). Double-gloving provides an additional layer of security against tears and permeation. |
| Body Protection | A polyethylene-coated polypropylene lab coat or gown with long sleeves and tight-fitting knit cuffs. | Provides a chemical-resistant barrier to protect the skin on the torso and arms from contamination. Cuffs should be tucked under the outer glove. |
| Respiratory Protection | A NIOSH-approved N95 (or higher) respirator.[6] | Essential for minimizing the inhalation of fine dust particles, thereby preventing acute inhalation toxicity and respiratory tract irritation.[4] |
| Foot Protection | Closed-toe, closed-heel, chemical-resistant safety shoes. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Trust in a safety protocol is built on its clarity and repeatability. The following workflow is designed to be a self-validating system, minimizing ambiguity and maximizing safety at every stage.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to control airborne particles.[3]
-
Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[1]
-
Gather Materials: Pre-gather all necessary equipment (spatulas, weigh boats, containers) and PPE before bringing the chemical into the work area.
Donning PPE: The Sequential Barrier
The order in which you put on PPE is critical to ensure complete and secure protection.
Caption: Sequential workflow for correctly donning PPE.
Chemical Handling
-
Weighing: When weighing the solid, perform the task within the fume hood. Use a draft shield if necessary, but ensure it does not compromise the hood's airflow.
-
Transfers: Use spatulas and other tools to avoid direct contact. If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Avoidance: Throughout the process, consciously avoid touching your face or any surfaces outside of the immediate work area. Do not eat, drink, or smoke in the laboratory.[3][6]
Doffing PPE: Preventing Cross-Contamination
Removing PPE correctly is as important as putting it on. The goal is to contain the contaminant and prevent it from touching your skin or clean clothes.
Caption: Safe and sequential PPE doffing procedure.
Disposal and Decontamination Plan
Proper disposal is a critical final step to ensure the safety of all personnel, including those not directly involved in the experiment.
-
Solid Waste: All disposable PPE (gloves, gown, respirator) and contaminated materials (weigh boats, wipes) must be placed in a clearly labeled, sealed hazardous waste container.[6]
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste according to your institution's specific guidelines. Do not pour it down the drain.[1]
-
Decontamination: After completing the work and disposing of waste, thoroughly decontaminate the work area (fume hood surface, equipment) with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Wash your hands thoroughly after leaving the work area.[6]
By integrating this comprehensive PPE and handling strategy into your daily workflow, you build a resilient foundation of safety. This allows you to focus on your primary objective—advancing scientific discovery—with the confidence that you are protected.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
